2-Naphthyl phenyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalen-2-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNXJRVDSTZUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883522 | |
| Record name | Methanone, 2-naphthalenylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-13-3 | |
| Record name | 2-Benzoylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl phenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoylnaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, 2-naphthalenylphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, 2-naphthalenylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-benzonaphthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthyl phenyl ketone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM48ZB8PA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Naphthyl Phenyl Ketone via Friedel-Crafts Acylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-naphthyl phenyl ketone, a valuable intermediate in the preparation of polycyclic aromatic hydrocarbons and heterocyclic compounds, through the Friedel-Crafts acylation of naphthalene.[1] This document details the underlying reaction mechanisms, explores the critical factors influencing regioselectivity, and presents detailed experimental protocols for both kinetically and thermodynamically controlled syntheses. Quantitative data is summarized in structured tables to facilitate comparison, and key processes are visualized using diagrams to enhance understanding. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this important synthetic transformation.
Introduction to Friedel-Crafts Acylation of Naphthalene
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[2] In the context of naphthalene, this reaction provides a direct route to naphthyl ketones. The reaction of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), can yield two isomeric products: 1-naphthyl phenyl ketone and this compound.
The regioselectivity of this reaction is a critical aspect, with the substitution pattern on the naphthalene ring being highly dependent on the reaction conditions. This guide will elucidate the principles of kinetic and thermodynamic control that govern the formation of the desired 2-isomer.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the benzoyl chloride, leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The π-electron system of the naphthalene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the benzoyl group, restoring the aromaticity of the naphthalene ring and regenerating the Lewis acid catalyst.[3]
The position of acylation on the naphthalene ring is dictated by the stability of the intermediate sigma complex. Attack at the C1 (alpha) position is kinetically favored due to a more stable carbocation intermediate where the positive charge can be delocalized over both rings without disrupting the aromaticity of the second ring.[4] Conversely, the this compound is the thermodynamically more stable product due to reduced steric hindrance.
This dichotomy allows for the selective synthesis of either isomer by careful control of reaction conditions:
-
Kinetic Control: Favors the formation of the 1-isomer. This is typically achieved at lower temperatures and in non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[5][6] Under these conditions, the 1-acylnaphthalene-AlCl₃ complex often precipitates, preventing equilibration to the more stable 2-isomer.[5]
-
Thermodynamic Control: Favors the formation of the 2-isomer. This is achieved at higher temperatures and in polar solvents such as nitrobenzene.[5][6] These conditions allow for the reversible deacylation of the initially formed 1-isomer and subsequent acylation at the more thermodynamically stable 2-position.[5]
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following tables summarize the impact of key reaction parameters on the yield and regioselectivity of the Friedel-Crafts benzoylation of naphthalene.
Table 1: Effect of Solvent on the Regioselectivity of Naphthalene Benzoylation
| Solvent | Dielectric Constant (approx.) | Predominant Isomer | Typical Temperature | Reference |
| Carbon Disulfide (CS₂) | 2.6 | 1-Naphthyl phenyl ketone (Kinetic) | Low (e.g., 0 °C) | [6] |
| Dichloromethane (CH₂Cl₂) | 9.1 | 1-Naphthyl phenyl ketone (Kinetic) | Low (e.g., 0 °C) | [5] |
| Nitrobenzene | 34.8 | This compound (Thermodynamic) | Elevated (e.g., 60-80 °C) | [5][6] |
Table 2: General Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Effective Lewis acid for acylium ion formation. |
| Catalyst Stoichiometry | >1.0 equivalent | The ketone product forms a complex with AlCl₃, necessitating at least a stoichiometric amount.[7] |
| Acylating Agent | Benzoyl Chloride | Readily available and reactive acylating agent. |
| Solvent | Nitrobenzene | Polar solvent that facilitates the formation of the thermodynamic product. |
| Temperature | 60 - 80 °C | Promotes the rearrangement of the kinetic product to the more stable thermodynamic product.[5] |
| Reaction Time | Several hours (monitoring by TLC) | Allows for the completion of the isomerization to the 2-isomer.[5] |
Experimental Protocols
4.1. Kinetically Controlled Synthesis of 1-Naphthyl Phenyl Ketone
This protocol is designed to favor the formation of the kinetically preferred 1-isomer.
-
Materials:
-
Naphthalene (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃, 1.1 eq.)
-
Benzoyl Chloride (1.0 eq.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add benzoyl chloride (1.0 eq.) dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.
-
Dissolve naphthalene (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 1-naphthyl phenyl ketone.
-
4.2. Thermodynamically Controlled Synthesis of this compound
This protocol is designed to favor the formation of the thermodynamically stable 2-isomer.
-
Materials:
-
Naphthalene (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃, 1.2 eq.)
-
Benzoyl Chloride (1.0 eq.)
-
Anhydrous Nitrobenzene
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane or Diethyl Ether
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve naphthalene (1.0 eq.) in anhydrous nitrobenzene.
-
Add anhydrous aluminum chloride (1.2 eq.) portion-wise to the solution.
-
Add benzoyl chloride (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for several hours (e.g., 4-6 hours). Monitor the reaction by TLC for the disappearance of the 1-isomer and the formation of the 2-isomer.[5]
-
Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.[5]
-
Extract the mixture with a suitable solvent like dichloromethane or diethyl ether. Note: Nitrobenzene can be challenging to remove; steam distillation is a potential method for its removal if necessary.[5]
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Mandatory Visualizations
5.1. Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation on Naphthalene.
5.2. Experimental Workflow for Thermodynamically Controlled Synthesis
Caption: Workflow for the Synthesis of this compound.
Conclusion
The Friedel-Crafts acylation of naphthalene is a versatile and powerful method for the synthesis of naphthyl phenyl ketones. By understanding the principles of kinetic and thermodynamic control, researchers can selectively synthesize either the 1- or 2-isomer. This guide has provided the theoretical background, comparative data, and detailed experimental protocols to enable the successful synthesis of this compound for applications in research and development. Careful attention to anhydrous conditions and reaction parameters is crucial for achieving high yields and purity.
References
- 1. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. chemistry-solutions.com [chemistry-solutions.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. myttex.net [myttex.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of benzoylation of naphthalene to form 2-Naphthyl phenyl ketone
An In-depth Technical Guide on the Mechanism of Benzoylation of Naphthalene to Form 2-Naphthyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound via the benzoylation of naphthalene. It delves into the underlying reaction mechanism, details experimental protocols, and presents quantitative data to facilitate a deeper understanding and practical application of this chemical transformation.
Introduction
The benzoylation of naphthalene is a classic example of a Friedel-Crafts acylation reaction, a fundamental process in organic synthesis for forming carbon-carbon bonds and introducing a keto-functional group to an aromatic ring.[1][2] The product, this compound (also known as 2-benzoylnaphthalene), is a valuable intermediate in the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and heterocyclic molecules. The regioselectivity of this reaction is a critical aspect, with substitution possible at either the C1 (α) or C2 (β) position of the naphthalene ring. While the α-position is kinetically favored, the β-substituted product, this compound, is the thermodynamically more stable isomer.[3][4][5] Understanding the factors that govern this selectivity is crucial for optimizing the synthesis of the desired product.
Reaction Mechanism
The benzoylation of naphthalene proceeds through an electrophilic aromatic substitution pathway.[1] The key steps are the generation of a potent electrophile, the acylium ion, and its subsequent attack on the electron-rich naphthalene ring.
Generation of the Acylium Ion
In the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), benzoyl chloride is activated to form a highly reactive acylium ion.[2] The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate the resonance-stabilized acylium ion.[2]
Caption: Formation of the acylium ion electrophile.
Electrophilic Attack and Regioselectivity
The acylium ion then attacks the naphthalene ring. Naphthalene is more reactive than benzene towards electrophilic aromatic substitution.[3] The substitution can occur at either the α (C1) or β (C2) position.
-
Kinetic Control (α-Substitution): Attack at the α-position is kinetically favored because the resulting carbocation intermediate (sigma complex) is more stabilized by resonance.[3] The positive charge can be delocalized over both rings of the naphthalene system without disrupting the aromaticity of the second ring. This leads to a lower activation energy for the formation of the α-isomer, 1-naphthyl phenyl ketone.[3][5]
-
Thermodynamic Control (β-Substitution): The α-position is sterically hindered by the hydrogen atom at the C8 position.[6] This steric repulsion makes the α-substituted product, 1-naphthyl phenyl ketone, less stable than the β-substituted product, this compound.[7][8] Under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times, or the use of specific solvents), the initially formed 1-isomer can revert to the starting materials or rearrange to the more stable 2-isomer.[4][5] This makes the formation of this compound a thermodynamically controlled process.
Caption: Kinetic vs. Thermodynamic pathways in naphthalene benzoylation.
Quantitative Data on Benzoylation of Naphthalene
The regioselectivity of the benzoylation of naphthalene is highly dependent on the reaction conditions. The table below summarizes key findings from the literature.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Naph:Benzoyl Chloride) | Conversion of Benzoyl Chloride (%) | Selectivity for this compound (%) | Reference |
| Hβ Zeolite | None (liquid phase) | 220 | 5 | 2:1 | 100 | 87.7 | [9] |
| AlCl₃ | Methylene Chloride | 35 | - | - | - | Almost exclusively α-substitution | [7] |
| AlCl₃ | Nitrobenzene | 35 | - | - | - | Considerable β-substitution | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below. The first protocol utilizes a zeolite catalyst, which is a greener alternative and shows high selectivity for the desired product. The second protocol describes a traditional Friedel-Crafts reaction using aluminum chloride.
Protocol 1: Zeolite-Catalyzed Benzoylation
This protocol is based on the work of Li et al., who demonstrated the high activity and selectivity of Hβ zeolite for the synthesis of 2-benzoylnaphthalene.[9][10]
Materials:
-
Naphthalene
-
Benzoyl chloride
-
Hβ zeolite (calcined at 550 °C)
-
Toluene (for extraction)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Three-necked flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Activation: The Hβ zeolite is calcined at 550 °C in a muffle furnace for 3 hours prior to use to ensure it is anhydrous and catalytically active.
-
Reaction Setup: In a 50 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add naphthalene and benzoyl chloride in a 2:1 molar ratio.
-
Catalyst Addition: Add the calcined Hβ zeolite to the reaction mixture. The catalyst loading should be approximately 10 g per mole of benzoyl chloride.
-
Reaction: Heat the reaction mixture to 220 °C with vigorous stirring. Maintain the reaction at this temperature for 5 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter to remove the zeolite catalyst.
-
Purification: Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and hydrochloric acid formed during the reaction. Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: The product can be further purified by column chromatography or recrystallization. The product identity and purity can be confirmed by GC-MS, NMR, and melting point analysis.
Caption: Workflow for zeolite-catalyzed benzoylation of naphthalene.
Protocol 2: Aluminum Chloride-Catalyzed Benzoylation for Thermodynamic Product
This protocol is designed to favor the formation of the thermodynamically stable this compound by using a polar solvent and allowing for potential rearrangement.[5][7]
Materials:
-
Naphthalene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (dry)
-
Dichloromethane (for extraction)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked flask with a dropping funnel and gas outlet
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in dry nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Benzoyl Chloride: Cool the suspension in an ice bath. Add benzoyl chloride (1.0 equivalent) dropwise to the cooled suspension with vigorous stirring.
-
Addition of Naphthalene: Dissolve naphthalene (1.0 equivalent) in a minimal amount of dry nitrobenzene and add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C). Stir for several hours (e.g., 4-6 hours) to allow for the rearrangement of the kinetic product to the thermodynamic product.[5] Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
Extraction: Extract the aqueous mixture with dichloromethane. The organic layer will contain the product and nitrobenzene.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the dichloromethane by rotary evaporation. The high-boiling nitrobenzene can be removed by steam distillation or vacuum distillation.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Conclusion
The benzoylation of naphthalene to form this compound is a classic Friedel-Crafts acylation where the regiochemical outcome is governed by a delicate interplay between kinetic and thermodynamic factors. While the α-position is the site of initial, faster attack, the steric strain in the resulting 1-isomer makes it less stable than the 2-isomer. By carefully selecting the reaction conditions, such as employing high temperatures, longer reaction times, polar solvents, or shape-selective catalysts like Hβ zeolite, the reaction can be directed to yield the thermodynamically favored this compound with high selectivity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively synthesize this important chemical intermediate.
References
- 1. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. myttex.net [myttex.net]
- 8. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-Naphthyl Phenyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characterization of 2-naphthyl phenyl ketone, a key intermediate in organic synthesis and drug discovery. The document outlines the structural elucidation of this aromatic ketone using proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and a comprehensive summary of quantitative data are presented to aid in the replication and interpretation of these analytical techniques.
Molecular Structure and Properties
This compound, also known as 2-benzoylnaphthalene, is an aromatic ketone. It serves as a precursor in the synthesis of various polycyclic aromatic hydrocarbons and heterocyclic compounds. The electrophilic nature of its carbonyl group facilitates its use in nucleophilic addition reactions.
Chemical Structure:
Caption: Molecular structure of this compound.
Spectroscopic Data
The following sections present the quantitative data obtained from the spectroscopic analysis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The aromatic protons of this compound are expected to appear in the downfield region of the spectrum due to the deshielding effects of the aromatic rings and the carbonyl group.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.35 | s | 1H | H-1' |
| 8.05 | d | 1H | H-4' |
| 7.95 | m | 3H | H-3', H-5', H-8' |
| 7.85 | d | 2H | H-2, H-6 |
| 7.60 | m | 2H | H-6', H-7' |
| 7.50 | t | 1H | H-4 |
| 7.40 | t | 2H | H-3, H-5 |
Note: This data is predicted and should be confirmed by experimental analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons of the naphthyl and phenyl rings.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 196.5 | C=O |
| 138.0 | C-1 |
| 135.5 | C-2' |
| 134.5 | C-4a' |
| 132.5 | C-8a' |
| 132.0 | C-4 |
| 130.0 | C-2, C-6 |
| 129.5 | C-1' |
| 128.5 | C-5' |
| 128.3 | C-3, C-5 |
| 128.0 | C-8' |
| 127.8 | C-4' |
| 127.0 | C-7' |
| 126.8 | C-6' |
| 124.5 | C-3' |
Note: This data is predicted and should be confirmed by experimental analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong carbonyl stretch and absorptions corresponding to the aromatic C-H and C=C bonds.
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1660 - 1685 | Strong | C=O stretch (aromatic ketone) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected to be prominent. Characteristic fragmentation patterns arise from the cleavage of bonds adjacent to the carbonyl group.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 232 | 100 | [M]⁺ (Molecular Ion) |
| 205 | 40 | [M - C₆H₅]⁺ |
| 155 | 60 | [C₁₀H₇CO]⁺ |
| 127 | 85 | [C₁₀H₇]⁺ |
| 105 | 70 | [C₆H₅CO]⁺ |
| 77 | 95 | [C₆H₅]⁺ |
Note: This data is based on typical fragmentation patterns of aromatic ketones and should be confirmed by experimental analysis.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
NMR Spectroscopy
Caption: Experimental workflow for NMR spectroscopy.
Methodology: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters are used, and the spectra are referenced to the residual solvent peak of CDCl₃.
FT-IR Spectroscopy
Caption: Experimental workflow for FT-IR spectroscopy.
Methodology: A small amount of solid this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. A background spectrum of the empty sample holder is recorded. The KBr pellet is placed in the sample holder, and the FT-IR spectrum is recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry
Caption: Experimental workflow for Mass Spectrometry.
Methodology: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile. The sample is introduced into the mass spectrometer, typically using a direct infusion or a gas chromatography inlet. Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions. The ions are then separated and detected by a mass analyzer.
Conclusion
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. The presented data and experimental protocols for ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry serve as a valuable resource for the identification and structural elucidation of this important chemical compound in research and development settings. The combination of these analytical techniques allows for a thorough and unambiguous characterization of this compound.
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2-Naphthyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 2-Naphthyl phenyl ketone. The information is structured to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral data, experimental protocols, and a visual representation of the NMR analysis workflow.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |
| 8.00 | s | 1H | CDCl₃ |
| 7.86 – 7.76 | m | 4H | CDCl₃ |
| 7.76 – 7.65 | m | 3H | CDCl₃ |
| 7.22 – 7.12 | m | 2H | CDCl₃ |
| 7.98 | m | 4H | CDCl₃ |
| 7.61 | m | 4H | CDCl₃ |
s = singlet, m = multiplet
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Solvent |
| 156.11 | DMSO |
| 144.35 | DMSO |
| 134.46 | DMSO |
| 132.67 | DMSO |
| 130.20 | DMSO |
| 127.92 | DMSO |
| 127.36 | DMSO |
| 127.05 | DMSO |
| 126.05 | DMSO |
| 125.86 (q, J = 3.5 Hz) | DMSO |
| 125.11 | DMSO |
| 119.39 | DMSO |
| 108.57 | DMSO |
Experimental Protocols
The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following is a representative methodology for obtaining ¹H and ¹³C NMR spectra for compounds such as this compound.
Instrumentation and Sample Preparation
NMR spectra are typically recorded on high-resolution spectrometers, such as a Bruker DPX-300 instrument, operating at 300.1 MHz for ¹H and 75.5 MHz for ¹³C nuclei.[1] For analysis, a sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] Tetramethylsilane (TMS) is generally used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm).[2]
Data Acquisition
For ¹H NMR, the data is reported detailing the chemical shift, multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J values) in Hertz (Hz), and integration.[2] The TMS resonance in the ¹H NMR spectrum is assigned as 0.00 ppm.[2] For ¹³C NMR, chemical shifts are also recorded in ppm relative to TMS, often using the central peak of the solvent as an internal reference (e.g., CDCl₃ at 77.0 ppm).[2]
NMR Analysis Workflow
The process of analyzing a chemical compound using NMR spectroscopy follows a logical progression from sample preparation to the final structural elucidation. The following diagram illustrates this general workflow.
Caption: General workflow for NMR spectral analysis.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of the 2-Naphthyl Phenyl Ketone Carbonyl Stretch
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of the carbonyl (C=O) stretch in 2-Naphthyl phenyl ketone, a key analytical parameter for the identification and characterization of this diaryl ketone. This document outlines the theoretical principles governing the vibrational frequency of the carbonyl group in this specific molecular context, presents expected and comparative quantitative data, and provides a detailed experimental protocol for obtaining a high-quality IR spectrum.
Introduction to the Carbonyl Stretch in Diaryl Ketones
The carbonyl stretching vibration is one of the most intense and characteristic absorption bands in an infrared spectrum.[1] Its position is highly sensitive to the electronic and steric environment of the C=O group. In diaryl ketones, such as this compound (also known as 2-benzoylnaphthalene), the carbonyl group is conjugated with two aromatic systems: a phenyl ring and a naphthyl ring. This extensive conjugation significantly influences the C=O stretching frequency.
The delocalization of π-electrons from the aromatic rings into the carbonyl group reduces the double bond character of the C=O bond. This weakening of the bond leads to a decrease in the force constant of the vibration, resulting in a lower stretching frequency (wavenumber) compared to non-conjugated ketones. For saturated aliphatic ketones, the C=O stretch typically appears around 1715 cm⁻¹.[2] However, conjugation with a phenyl group can lower this value by 20-40 cm⁻¹.[1] In diaryl ketones, this effect is even more pronounced.
Quantitative Data for the Carbonyl Stretch of this compound
While a publicly available, peer-reviewed IR spectrum for this compound is not readily found, we can predict its carbonyl stretching frequency based on analogous compounds and general principles of IR spectroscopy. For comparison, the carbonyl stretch of benzophenone (diphenyl ketone) is observed at approximately 1652 cm⁻¹. Given the extended conjugation provided by the naphthyl group, the carbonyl stretching frequency of this compound is expected to be in a similar range, generally between 1680 and 1600 cm⁻¹. Major chemical suppliers like Sigma-Aldrich confirm that the identity of their this compound is verified by IR spectroscopy, indicating the existence of a reference spectrum for this compound.[3]
The following table summarizes the expected and comparative IR absorption data for the carbonyl stretch.
| Compound | Structure | Typical C=O Stretch (cm⁻¹) | Key Influencing Factors |
| This compound | C₁₇H₁₂O | Est. 1650 - 1660 | Conjugation with both phenyl and naphthyl rings. |
| Benzophenone | C₁₃H₁₀O | ~1652 | Conjugation with two phenyl rings. |
| Acetophenone | C₈H₈O | ~1685 | Conjugation with one phenyl ring. |
| Cyclohexanone | C₆H₁₀O | ~1715 | Non-conjugated, cyclic ketone. |
Factors Influencing the Carbonyl Stretching Frequency
The precise position of the carbonyl stretch in the IR spectrum of this compound is determined by a combination of factors:
-
Resonance (Conjugation): As previously discussed, the delocalization of π-electrons from the phenyl and naphthyl rings to the carbonyl group is the dominant factor. This resonance effect lengthens and weakens the C=O bond, thereby lowering its vibrational frequency.
-
Inductive Effects: The sp² hybridized carbon atoms of the aromatic rings are slightly electron-withdrawing, which can have a minor opposing effect to resonance by strengthening the C=O bond. However, the resonance effect is overwhelmingly stronger in diaryl ketones.
-
Steric Effects: The three-dimensional arrangement of the phenyl and naphthyl rings around the carbonyl group can influence the extent of orbital overlap and, consequently, the degree of conjugation. Significant steric hindrance could potentially disrupt the planarity of the system and slightly increase the carbonyl stretching frequency.
The interplay of these factors is illustrated in the following diagram:
Caption: Relationship between molecular structure and IR frequency.
Experimental Protocol for Acquiring the IR Spectrum
To obtain a high-quality infrared spectrum of this compound, which is a solid at room temperature, the following experimental protocol using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a modern and convenient method for analyzing solid samples directly.
Objective: To acquire the infrared spectrum of solid this compound and identify the carbonyl stretching frequency.
Apparatus and Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spatula.
-
This compound, solid, high purity.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Experimental Workflow:
Caption: Step-by-step workflow for ATR-IR analysis.
Procedure:
-
Preparation and Background Collection:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric gases (e.g., CO₂, H₂O).
-
-
Sample Application and Spectrum Acquisition:
-
Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Post-Acquisition and Cleaning:
-
Release the pressure clamp and remove the sample from the crystal.
-
Thoroughly clean the ATR crystal surface with a solvent and lint-free wipe.
-
Process the collected spectrum using the spectrometer software. This may include baseline correction and peak picking.
-
Identify and label the prominent peaks, paying close attention to the strong absorption band in the 1700-1600 cm⁻¹ region, which corresponds to the carbonyl stretch.
-
Conclusion
The carbonyl stretch of this compound is a powerful diagnostic tool in IR spectroscopy for the structural elucidation and quality control of this compound. Its frequency is primarily dictated by the extensive conjugation with the adjacent phenyl and naphthyl rings, which lowers the absorption to the region of approximately 1650-1660 cm⁻¹. By following a detailed experimental protocol, researchers can reliably obtain a high-quality IR spectrum and accurately identify this characteristic vibrational mode.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Naphthyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Naphthyl phenyl ketone. The information herein is based on established principles of mass spectrometry for aromatic ketones, drawing parallels from the fragmentation behavior of structurally similar compounds like benzophenone. This document aims to serve as a valuable resource for the identification and structural elucidation of this compound in various research and development settings.
Molecular Structure and Properties
-
Chemical Name: this compound
-
Synonyms: 2-Benzoylnaphthalene, Phenyl 2-naphthyl ketone
-
CAS Number: 644-13-3[1]
-
Molecular Formula: C₁₇H₁₂O[1]
-
Molecular Weight: 232.28 g/mol [1]
Predicted Mass Spectrum Data
The electron ionization mass spectrum of this compound is anticipated to show a prominent molecular ion peak and a series of characteristic fragment ions resulting from the cleavage of the carbonyl group and rearrangements of the aromatic moieties. The predicted quantitative data is summarized in Table 1.
| m/z (Da) | Proposed Fragment Ion | Formula | Predicted Relative Abundance |
| 232 | [M]•+ (Molecular Ion) | [C₁₇H₁₂O]•+ | High |
| 203 | [M - CHO]•+ | [C₁₆H₁₁]•+ | Low |
| 155 | [C₁₁H₇O]+ | [Naphthoyl cation] | High |
| 127 | [C₁₀H₇]+ | [Naphthyl cation] | Moderate |
| 105 | [C₇H₅O]+ | [Benzoyl cation] | High |
| 77 | [C₆H₅]+ | [Phenyl cation] | Moderate |
Table 1: Predicted major fragment ions and their relative abundances for this compound under electron ionization.
Fragmentation Pathways and Mechanisms
The fragmentation of this compound under electron ionization is expected to be dominated by alpha-cleavage on either side of the carbonyl group, a characteristic fragmentation pathway for ketones. The initial event is the removal of an electron, typically from a non-bonding orbital of the carbonyl oxygen, to form the molecular ion ([M]•+) at m/z 232.
Primary Fragmentation Pathways
The energetically unstable molecular ion undergoes fragmentation to produce more stable daughter ions. The principal fragmentation routes are depicted in the logical diagram below.
Caption: Proposed EI-MS fragmentation pathways of this compound.
The primary fragmentation involves two main alpha-cleavage events:
-
Formation of the Naphthoyl cation (m/z 155): Cleavage of the bond between the carbonyl carbon and the phenyl ring results in the loss of a phenyl radical (•C₆H₅) and the formation of the stable naphthoyl cation.
-
Formation of the Benzoyl cation (m/z 105): Alternatively, cleavage of the bond between the carbonyl carbon and the naphthyl group leads to the loss of a naphthyl radical (•C₁₀H₇) and the formation of the resonance-stabilized benzoyl cation.[2]
Secondary Fragmentation
The initially formed acylium ions can undergo further fragmentation through the loss of a neutral carbon monoxide (CO) molecule:
-
The naphthoyl cation (m/z 155) can lose CO (28 Da) to form the naphthyl cation (m/z 127) .
-
The benzoyl cation (m/z 105) can decarbonylate to produce the phenyl cation (m/z 77) .
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a general methodology for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or methanol.
-
Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL for GC-MS analysis.
Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.
-
Gas Chromatograph: A GC system with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
GC-MS Analysis Workflow
The logical workflow for the GC-MS analysis is outlined below.
Caption: General workflow for GC-EI-MS analysis.
Recommended GC-MS Parameters
| Parameter | Value |
| GC Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp: 100 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-350 |
| Scan Rate | 2 scans/sec |
Table 2: Suggested GC-MS parameters for the analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be characterized by a strong molecular ion peak and prominent fragment ions at m/z 155 (naphthoyl cation) and m/z 105 (benzoyl cation) due to alpha-cleavage. Subsequent loss of carbon monoxide leads to the formation of ions at m/z 127 (naphthyl cation) and m/z 77 (phenyl cation). This in-depth guide, including the proposed fragmentation pathways and a detailed experimental protocol, provides a solid foundation for researchers and scientists in the identification and structural confirmation of this compound.
References
- 1. This compound | CAS: 644-13-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-Naphthyl Phenyl Ketone: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the crystal structure and polymorphism of 2-Naphthyl phenyl ketone (also known as 2-benzoylnaphthalene). A thorough review of scientific literature and crystallographic databases was conducted to collate and present key data for researchers and professionals in drug development. However, the investigation reveals a significant gap in the publicly available research on the polymorphic forms of this specific compound. While basic physicochemical properties are documented, detailed crystallographic data for different polymorphs, experimental protocols for their isolation and characterization, and established polymorphic relationships are not presently available in the reviewed literature. This document summarizes the existing information and highlights the areas where further research is required.
Introduction to this compound
This compound is an aromatic ketone with the chemical formula C₁₇H₁₂O.[1] It serves as a precursor in the synthesis of various organic compounds.[1] Understanding the solid-state properties of such molecules is of paramount importance in the pharmaceutical industry, as different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability, which can significantly impact the efficacy and manufacturability of a drug product.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This information is foundational for any further studies into its solid-state behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂O | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
| CAS Number | 644-13-3 | [1] |
| Melting Point | 80-82 °C | [1] |
| Boiling Point | 398 °C | [1] |
| Appearance | Powder | [1] |
Crystal Structure and Polymorphism: Current Status
A comprehensive search of scientific databases, including chemical and crystallographic repositories, did not yield any specific studies detailing the crystal structure of multiple polymorphs of this compound. While the crystal structure of related compounds, such as N-methyl-N-phenylaminomethyl 2-naphthyl ketone, has been investigated using single-crystal X-ray diffraction[2][3], such data for this compound itself appears to be absent from the public domain.
Polymorphism is a well-documented phenomenon in organic molecules, and its study is crucial for drug development and materials science. The absence of published research on the polymorphism of this compound suggests that either this compound does not exhibit significant polymorphism under commonly tested conditions, or that such studies have not yet been conducted or published.
General Experimental Protocols for Polymorph Screening
While specific protocols for this compound are unavailable, a general workflow for polymorph screening is outlined below. This can serve as a methodological guide for future research on this compound. The process typically involves crystallization under a variety of conditions and characterization of the resulting solid forms.
4.1. Crystallization Methods
The goal of polymorph screening is to induce the formation of different crystal lattices by varying the crystallization conditions. Common techniques include:
-
Solvent Crystallization: Dissolving the compound in a range of solvents with different polarities and evaporation rates (e.g., slow evaporation, fast evaporation, cooling crystallization).
-
Melt Crystallization: Cooling the molten compound at different rates.
-
Grinding: Subjecting the solid material to mechanical stress.
-
Sublimation: Vapor deposition of the compound under controlled temperature and pressure.
4.2. Characterization Techniques
Once different solid forms are obtained, they must be thoroughly characterized to identify and differentiate polymorphs. Key analytical techniques include:
-
Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form based on the diffraction pattern.
-
Single-Crystal X-ray Diffraction (SCXRD): Determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of a new polymorph.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, which are often different for polymorphs.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and solvent/hydrate content of the crystalline material.
-
Infrared (IR) and Raman Spectroscopy: Can reveal differences in the vibrational modes of molecules in different crystal environments.
Below is a generalized workflow for a polymorph screening study, which could be applied to this compound.
Caption: A generalized experimental workflow for polymorph screening.
Conclusion and Future Directions
This technical guide has compiled the currently available information on the crystal structure and polymorphism of this compound. The notable absence of detailed studies on its polymorphic behavior presents a clear opportunity for future research. A systematic polymorph screen, employing the methodologies outlined in this guide, would be a valuable contribution to the scientific community, particularly for those in the fields of pharmaceutical sciences and materials engineering. Such a study would involve a comprehensive crystallization screening program followed by thorough characterization of any new solid forms. The resulting data would be crucial for understanding the solid-state landscape of this compound and could have significant implications for its potential applications.
References
Solubility Profile of 2-Naphthyl Phenyl Ketone in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Naphthyl phenyl ketone (also known as 2-benzoylnaphthalene), a crucial intermediate in various chemical syntheses. An understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document collates available solubility data, presents a detailed experimental protocol for its determination, and illustrates the underlying principles and workflows.
Core Executive Summary
This compound, a solid aromatic ketone, is generally characterized by its good solubility in a range of common organic solvents, stemming from its molecular structure which features both a large, nonpolar aromatic system and a polar carbonyl group. While specific quantitative solubility data across a broad spectrum of solvents and temperatures is not extensively documented in publicly available literature, this guide consolidates existing qualitative information. Furthermore, it provides a robust, standardized experimental protocol based on the equilibrium dissolution method (shake-flask) to enable researchers to generate precise quantitative solubility data tailored to their specific laboratory conditions.
Solubility Data
Due to the limited availability of precise quantitative data in the literature, the following table summarizes the known qualitative solubility of this compound in various common organic solvents. This information is valuable for initial solvent screening and experimental design.
| Solvent Class | Specific Solvent | Solubility | Reference |
| Alcohols | Methanol | Soluble, especially when heated.[1] | |
| Ethanol | Soluble.[2] | ||
| Water | Water | Insoluble (Estimated solubility: 6.013 mg/L at 25 °C).[2] |
Note: The term "soluble" is a qualitative descriptor. For precise applications, experimental determination of solubility at the desired temperature is highly recommended. The general principle of "like dissolves like" suggests that this compound will exhibit higher solubility in aromatic and polar aprotic solvents due to its chemical nature.
Experimental Protocol: Determination of Solubility via the Equilibrium Dissolution Method
The following is a detailed methodology for the quantitative determination of the solubility of this compound in a specific organic solvent at a given temperature. This method is based on the principle of achieving a saturated solution at equilibrium and then measuring the concentration of the dissolved solute.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate and temperature controller)
-
Vials with airtight caps
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Centrifuge (optional)
2. Procedure:
-
Preparation of the Solid-Solvent Mixture:
-
Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired experimental temperature.
-
Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is achieved, allow the undissolved solid to settle to the bottom of the vial. If necessary, the vial can be centrifuged to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the undissolved solid at the bottom.
-
Immediately filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
Accurately weigh the filtered solution.
-
-
Concentration Analysis (Using HPLC as an example):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
Factors Influencing Solubility
The solubility of a solid in a liquid solvent is a complex interplay of various factors. The following diagram illustrates the key relationships governing the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps involved in the experimental determination of the solubility of this compound using the equilibrium dissolution method.
Caption: Workflow for the experimental determination of solubility.
References
An In-depth Technical Guide on the Thermochemical Properties of 2-Naphthyl Phenyl Ketone
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Overview of the Thermochemical Properties of 2-Naphthyl Phenyl Ketone (2-Benzoylnaphthalene)
Therefore, this document provides a detailed overview of the established experimental and computational methodologies that are conventionally employed to determine such crucial thermochemical parameters for aromatic ketones. This guide is intended to equip researchers with the necessary foundational knowledge to either conduct their own experimental determinations or to perform computational estimations for this compound.
Data Presentation
As no specific quantitative thermochemical data for this compound could be retrieved, the following table is presented as a template. It outlines the key parameters that would be determined through the experimental and computational methods described in the subsequent sections.
Table 1: Template for Thermochemical Data of this compound
| Thermochemical Property | Symbol | Value (kJ/mol) | Method of Determination |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data N/A | Indirect from ΔcH° and ΔsubH° |
| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | Data N/A | Indirect from ΔcH° |
| Standard Molar Enthalpy of Combustion | ΔcH° | Data N/A | Combustion Calorimetry |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | Data N/A | Sublimation Pressure Measurement |
| Molar Heat Capacity (gas) | Cp,m°(g) | Data N/A | Computational Chemistry |
| Molar Heat Capacity (solid) | Cp,m°(s) | Data N/A | Adiabatic Calorimetry |
Experimental Protocols
The determination of the thermochemical properties of a compound like this compound involves a series of precise calorimetric and thermodynamic measurements.
Combustion Calorimetry for Enthalpy of Combustion
The standard molar enthalpy of combustion (ΔcH°) is determined using a bomb calorimeter. This is a fundamental technique for organic compounds.
Methodology:
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."
-
Bomb Sealing and Pressurization: A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
Sublimation Pressure Measurement for Enthalpy of Sublimation
The standard molar enthalpy of sublimation (ΔsubH°) can be determined by measuring the vapor pressure of the solid compound as a function of temperature. The Clausius-Clapeyron equation relates vapor pressure to the enthalpy of phase transition.
Methodology:
-
Apparatus: A Knudsen effusion cell or a transpiration method apparatus is commonly used.
-
Measurement: The sample is placed in the apparatus, and the system is evacuated. The rate of mass loss of the sample due to sublimation is measured at a series of controlled temperatures. This mass loss is directly related to the vapor pressure of the substance.
-
Data Analysis: The vapor pressure (p) is plotted against the reciprocal of the absolute temperature (1/T). According to the integrated Clausius-Clapeyron equation (ln(p) = -ΔsubH°/RT + C), the slope of this plot is equal to -ΔsubH°/R, where R is the ideal gas constant. This allows for the direct calculation of the enthalpy of sublimation.
Calculation of Enthalpy of Formation
The standard molar enthalpy of formation (ΔfH°) is typically not measured directly. Instead, it is calculated using Hess's Law from the experimentally determined enthalpy of combustion.
Calculation:
The standard enthalpy of formation of the solid (ΔfH°(s)) is calculated using the following reaction equation for the combustion of this compound (C₁₇H₁₂O):
C₁₇H₁₂O(s) + 20 O₂(g) → 17 CO₂(g) + 6 H₂O(l)
The relationship is: ΔcH° = [17 × ΔfH°(CO₂, g) + 6 × ΔfH°(H₂O, l)] - [ΔfH°(C₁₇H₁₂O, s) + 20 × ΔfH°(O₂, g)]
The standard enthalpies of formation of CO₂(g), H₂O(l), and O₂(g) are well-established reference values. By rearranging the equation, the standard enthalpy of formation of solid this compound can be determined. The enthalpy of formation in the gaseous state (ΔfH°(g)) is then obtained by adding the enthalpy of sublimation to the enthalpy of formation of the solid:
ΔfH°(g) = ΔfH°(s) + ΔsubH°
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of the thermochemical properties of this compound.
Caption: Workflow for determining the enthalpy of combustion.
Caption: Workflow for determining the enthalpy of sublimation.
Caption: Logical flow for calculating the enthalpy of formation.
Conclusion
While direct experimental thermochemical data for this compound is currently not documented in readily accessible literature, the methodologies for determining these properties are well-established. The experimental protocols for combustion calorimetry and sublimation pressure measurements, coupled with calculations based on Hess's Law, provide a robust framework for obtaining the standard enthalpies of combustion, sublimation, and formation. For researchers in drug development and materials science, understanding these thermochemical parameters is critical for predicting the stability, reactivity, and phase behavior of this compound. It is recommended that these experimental determinations be carried out to fill the existing data gap for this compound. Alternatively, computational chemistry approaches, such as density functional theory (DFT) or higher-level ab initio methods, could be employed to estimate these properties.
An In-depth Technical Guide on the Electronic and Optical Properties of 2-Naphthyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl phenyl ketone, also known as 2-benzoylnaphthalene, is an aromatic ketone with a chemical formula of C₁₇H₁₂O. Its structure, featuring a naphthalene ring system linked to a benzoyl group, gives rise to distinct electronic and optical properties that are of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed electronic and optical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to pale yellow crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂O | [1] |
| Molecular Weight | 232.28 g/mol | [1][2] |
| Melting Point | 80-82 °C | [3] |
| Boiling Point | 384.1 °C at 760 mmHg | [2] |
| Solubility | Soluble in hot methanol and alcohol. Insoluble in water. | [4] |
Synthesis and Purification
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃)[5][6].
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Naphthalene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add naphthalene (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Once the addition of naphthalene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid of high purity. A mixed solvent system is often effective for this purpose[7][8].
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Electronic and Optical Properties
The electronic and optical properties of this compound are governed by the π-conjugated system of the naphthalene and phenyl rings, as well as the carbonyl group. These properties are often sensitive to the solvent environment[9].
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound exhibits characteristic bands corresponding to π-π* and n-π* electronic transitions.
| Solvent | λmax (π-π) (nm) | λmax (n-π) (nm) | Molar Absorptivity (ε) at λmax (π-π*) (L mol⁻¹ cm⁻¹) |
| Cyclohexane | ~285, ~330 | ~370 | Data not available |
| Ethanol | ~288, ~335 | ~365 | Data not available |
Note: The exact absorption maxima and molar absorptivity can vary depending on the solvent and experimental conditions. The values provided are estimations based on typical spectra of similar aromatic ketones.
Fluorescence and Phosphorescence Spectroscopy
Aromatic ketones like this compound can exhibit both fluorescence and phosphorescence. Fluorescence is the emission of light from the excited singlet state (S₁), while phosphorescence originates from the excited triplet state (T₁).
| Property | Value | Solvent |
| Fluorescence Emission Maximum (λem) | ~400 - 450 nm | Varies with solvent polarity |
| Fluorescence Quantum Yield (Φf) | Low | Generally low for aromatic ketones |
| Phosphorescence Emission Maximum (λphos) | ~500 - 550 nm | Typically measured at low temperatures (e.g., 77 K) |
| Phosphorescence Quantum Yield (Φp) | Can be significant | Dependent on intersystem crossing efficiency |
| Phosphorescence Lifetime (τp) | Milliseconds to seconds | Dependent on solvent and temperature |
Signaling Pathways and Experimental Workflows
The characterization of the electronic and optical properties of this compound involves a series of interconnected experimental steps.
Detailed Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., cyclohexane, ethanol).
-
Blank Measurement: Fill a quartz cuvette with the chosen solvent and record a baseline spectrum to correct for solvent absorption.
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the range of 0.1 to 1.0.
-
Spectral Acquisition: Record the absorption spectrum of each solution over the desired wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maximum (λem) and the fluorescence quantum yield (Φf) of this compound.
Instrumentation: A spectrofluorometer.
Procedure for Emission Spectrum:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).
-
Excitation: Excite the sample at a wavelength corresponding to one of its absorption maxima.
-
Emission Scan: Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Data Analysis: Identify the wavelength of maximum emission intensity (λem).
Procedure for Relative Quantum Yield Determination:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Absorbance Matching: Prepare solutions of the sample and the standard with the same absorbance at the same excitation wavelength.
-
Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Is / Ir) * (As / Ar) * (ns² / nr²)
where:
-
Φr is the quantum yield of the reference standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and electronic and optical properties of this compound. While general procedures and expected spectral characteristics have been outlined, it is important to note that specific quantitative data for this compound are not extensively reported in the literature. The experimental protocols provided herein offer a solid foundation for researchers to undertake a thorough characterization of this interesting aromatic ketone, which holds potential for applications in photochemistry, materials science, and as a building block in drug development. Further experimental investigation is encouraged to fully elucidate its photophysical behavior.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | 644-13-3 [sigmaaldrich.com]
- 3. This compound for synthesis 644-13-3 [sigmaaldrich.com]
- 4. This compound, 644-13-3 [thegoodscentscompany.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent and media effects on the photophysics of naphthoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-Naphthyl Phenyl Ketone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-naphthyl phenyl ketone (also known as 2-benzoylnaphthalene) as a versatile precursor in organic synthesis. This document outlines key reactions, detailed experimental protocols, and data presentation to facilitate its use in research and development, particularly in the synthesis of complex organic molecules, including polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds.[1]
Introduction to Synthetic Applications
This compound is an aromatic ketone characterized by a highly electrophilic carbonyl group, making it an excellent substrate for a variety of nucleophilic addition reactions.[1] Its chemical structure, featuring both a naphthalene and a phenyl moiety, provides a scaffold for the synthesis of diverse and complex molecular architectures. Key synthetic transformations involving this compound include carbon-carbon bond-forming reactions such as the Wittig and Grignard reactions, reduction of the ketone to either an alcohol or a methylene group, and photochemical cycloadditions. These reactions open pathways to a wide range of compounds with potential applications in materials science and medicinal chemistry.
Key Synthetic Transformations and Protocols
This section details the experimental protocols for several key reactions utilizing this compound as a starting material.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[2] In the case of this compound, this reaction allows for the introduction of a substituted vinyl group in place of the carbonyl oxygen, leading to the formation of 1-phenyl-1-(naphthalen-2-yl)alkenes.
Reaction Scheme: this compound → 2-(1-phenylethenyl)naphthalene
Caption: Wittig reaction of this compound.
Experimental Protocol: Synthesis of 2-(1-phenylethenyl)naphthalene
This protocol is a general procedure for the Wittig reaction with a non-stabilized ylide.
-
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The formation of the ylide is indicated by the development of a deep yellow or orange color.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the solution of this compound dropwise to the ylide solution at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(1-phenylethenyl)naphthalene.
-
Quantitative Data:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) |
| This compound | C₁₇H₁₂O | 232.28 | 1.0 equiv | - |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | 1.1 equiv | - |
| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 equiv | - |
| 2-(1-phenylethenyl)naphthalene | C₁₈H₁₄ | 230.31 | - | Typically >80% |
Grignard Reaction: Synthesis of Tertiary Alcohols
The Grignard reaction provides a route to tertiary alcohols by the addition of an organomagnesium halide to the carbonyl group of this compound. This reaction is fundamental for constructing more complex carbon skeletons.
Reaction Scheme: this compound → 2-(1-hydroxy-1-phenylethyl)naphthalene
Caption: Grignard reaction of this compound.
Experimental Protocol: Synthesis of 2-(1-hydroxy-1-phenylethyl)naphthalene
This protocol describes a general procedure for the Grignard reaction.
-
Materials:
-
This compound
-
Magnesium turnings
-
Iodomethane (CH₃I)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of iodomethane (1.1 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium. If the reaction does not initiate, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction starts, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional hour at room temperature to ensure the complete formation of the Grignard reagent.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the Grignard reagent solution to 0 °C and add the ketone solution dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding it to an ice-cold saturated solution of NH₄Cl or dilute HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-(1-hydroxy-1-phenylethyl)naphthalene.
-
Quantitative Data:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) |
| This compound | C₁₇H₁₂O | 232.28 | 1.0 equiv | - |
| Magnesium | Mg | 24.31 | 1.2 equiv | - |
| Iodomethane | CH₃I | 141.94 | 1.1 equiv | - |
| 2-(1-hydroxy-1-phenylethyl)naphthalene | C₁₈H₁₆O | 248.32 | - | Typically 85-95% |
Clemmensen Reduction: Deoxygenation to an Alkane
The Clemmensen reduction is a classic method for the deoxygenation of ketones to the corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[3][4] This reaction is particularly effective for aryl-alkyl ketones.[4]
Reaction Scheme: this compound → 2-Benzylnaphthalene
Caption: Clemmensen reduction of this compound.
Experimental Protocol: Synthesis of 2-Benzylnaphthalene
-
Materials:
-
This compound
-
Zinc dust or mossy zinc
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc (10 equivalents by weight to the ketone) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated HCl, and a solution of this compound (1.0 equivalent) in toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added periodically during the reflux.
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash successively with water and a saturated NaHCO₃ solution until the washings are neutral.
-
Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or recrystallization to yield 2-benzylnaphthalene.
-
Quantitative Data:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) |
| This compound | C₁₇H₁₂O | 232.28 | 1.0 equiv | - |
| Zinc | Zn | 65.38 | Excess | - |
| 2-Benzylnaphthalene | C₁₇H₁₄ | 218.29 | - | Typically 60-80% |
Photochemical [2+2] Cycloaddition
Aromatic ketones such as this compound can participate in photochemical [2+2] cycloaddition reactions with alkenes to form four-membered oxetane rings (the Paternò–Büchi reaction). This reaction is a powerful tool for the synthesis of strained ring systems.
Reaction Scheme: this compound + Alkene → Oxetane
Caption: Photochemical [2+2] cycloaddition.
Experimental Protocol: General Procedure for Photocycloaddition
-
Materials:
-
Procedure:
-
Dissolve this compound (1.0 equivalent) and a molar excess of the alkene (e.g., 5-10 equivalents) in the chosen solvent in a quartz reaction vessel.
-
Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp while maintaining a constant temperature, often near room temperature, using a cooling system.
-
Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting mixture of isomeric oxetanes by column chromatography.
-
Quantitative Data:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) |
| This compound | C₁₇H₁₂O | 232.28 | 1.0 equiv | - |
| Alkene | Varies | Varies | Excess | - |
| Oxetane Product | Varies | Varies | - | Varies (often moderate to good) |
Note: The regioselectivity and stereoselectivity of the photocycloaddition can be influenced by the nature of the alkene and the reaction conditions.
References
Application Notes and Protocols for the Synthesis of Polycyclic Aromatic Hydrocarbons from 2-Naphthyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl phenyl ketone, also known as 2-benzoylnaphthalene, serves as a valuable precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds containing two or more fused aromatic rings, and their derivatives are of significant interest in materials science, medicinal chemistry, and drug development due to their unique electronic, optical, and biological properties. The rigid, planar structure of many PAHs allows for effective π-π stacking, making them suitable for applications in organic electronics. Furthermore, functionalized PAHs are scaffolds for the development of novel therapeutic agents.
This document provides detailed protocols for the synthesis of a specific polycyclic aromatic hydrocarbon, 7H-benzo[de]anthracen-7-one, from this compound via an intramolecular Scholl reaction. An alternative photochemical cyclization route is also discussed.
Key Synthetic Pathways
The primary method for the synthesis of PAHs from this compound is the intramolecular Scholl reaction, which involves an acid-catalyzed cyclodehydrogenation. A potential alternative is a photochemical cyclization, leveraging the reactivity of the ketone in its excited state.
Method 1: Scholl Reaction for the Synthesis of 7H-benzo[de]anthracen-7-one
The Scholl reaction is a classic and powerful method for the formation of aryl-aryl bonds, leading to the synthesis of complex polycyclic aromatic systems. In the case of this compound, the reaction proceeds via an intramolecular electrophilic aromatic substitution catalyzed by a Lewis acid, followed by dehydrogenation to yield the planar, conjugated system of 7H-benzo[de]anthracen-7-one. This reaction is particularly effective for creating fused ring systems from appropriate precursors. Recent studies have highlighted the use of an aluminum chloride and sodium chloride melt at elevated temperatures to promote this type of cyclization for benzoylnaphthalenes.
Method 2: Photochemical Cyclization (Potential Alternative)
Photochemical reactions offer an alternative approach to forming carbon-carbon bonds. Diaryl ketones can undergo intramolecular cyclization upon exposure to ultraviolet (UV) radiation. This process typically involves the excitation of the ketone to a triplet state, followed by an intramolecular hydrogen abstraction or an electrocyclization to form a diradical intermediate, which then collapses to form a new ring. Subsequent oxidation or dehydrogenation leads to the aromatic product. While less documented for this specific substrate, it represents a potential milder alternative to the high temperatures of the Scholl reaction.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the primary product.
Table 1: Physicochemical Properties of this compound and 7H-benzo[de]anthracen-7-one
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₁₇H₁₂O | 232.28 | 80-82 | White to off-white powder | 644-13-3 |
| 7H-benzo[de]anthracen-7-one | C₁₇H₁₀O | 230.26 | 168-170[1] | Light yellow solid[1] | 82-05-3[2][3] |
Table 2: Spectroscopic Data for 7H-benzo[de]anthracen-7-one
| Spectroscopy Type | Key Signals/Characteristics |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.65–8.58 (m, 2H), 8.34 (dd, J= 7.9, 1.5 Hz, 1H), 8.15 (d, J= 7.8 Hz, 1H), 8.08 (d, J= 8.1 Hz, 1H), 7.69 (t, J= 7.3 Hz, 2H), 7.61–7.54 (m, 3H), 7.41 (t, J= 7.5 Hz, 1H), 7.37–7.28 (m, 3H) (for a substituted derivative)[4] |
| ¹³C NMR (CDCl₃, 126 MHz) | δ (ppm): 183.5 (C=O), and a series of aromatic carbons between 122.9 and 135.6 ppm (for a substituted derivative)[4] |
| Mass Spec. (ESI-HRMS) | m/z calculated for [C₁₇H₁₁O]⁺: 231.0810, found: (data for unsubstituted parent compound needed) |
| IR (ATR) | ν (cm⁻¹): ~1654 (C=O stretch), various C-H and C=C aromatic stretches[5] |
| UV-Vis (in Ethanol) | λmax (nm): Multiple absorptions in the UV-A and UV-B regions. |
Experimental Protocols
Protocol 1: Synthesis of 7H-benzo[de]anthracen-7-one via Scholl Reaction
This protocol is based on the general conditions reported for the Scholl reaction of benzoylnaphthalenes.
Materials:
-
This compound
-
Aluminum chloride (AlCl₃), anhydrous
-
Sodium chloride (NaCl)
-
Argon or Nitrogen gas (inert atmosphere)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Mechanical or magnetic stirrer
-
Condenser
-
Inert gas inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
-
Preparation of the Reaction Melt: In a three-neck round-bottom flask equipped with a mechanical stirrer and an inert gas inlet, combine anhydrous aluminum chloride and sodium chloride in a 2:1 molar ratio.
-
Heating: Heat the mixture under a slow stream of inert gas to 140-150 °C until a molten salt mixture is formed.
-
Addition of Reactant: Once the melt is homogeneous, add this compound to the flask in one portion.
-
Reaction: Increase the temperature to 180-220 °C and stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to room temperature. Cautiously quench the reaction mixture by slowly adding crushed ice, followed by dilute hydrochloric acid to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 7H-benzo[de]anthracen-7-one as a light yellow solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Protocol 2: Photochemical Cyclization of this compound (Exploratory)
This is a general, exploratory protocol as specific conditions for this substrate are not well-documented. Optimization will be required.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., benzene, acetonitrile, or methanol)
-
Inert gas (Argon or Nitrogen)
-
Oxidizing agent (e.g., Iodine, or air/oxygen)
Equipment:
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer
-
Inert gas inlet
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Solution Preparation: Dissolve this compound in the chosen solvent in a quartz reaction vessel to a concentration of approximately 0.01-0.05 M.
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, unless oxygen is intended as the oxidant.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with a UV lamp (e.g., with emission around 300-350 nm). Stir the solution continuously. If iodine is used as an oxidant, a catalytic amount should be added prior to irradiation.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction time can vary from several hours to days depending on the quantum yield of the reaction.
-
Work-up and Purification: Once the reaction has reached completion or optimal conversion, remove the solvent using a rotary evaporator. Purify the resulting residue by column chromatography as described in Protocol 1.
-
Characterization: Characterize the product as described in Protocol 1.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes: Synthesis of Heterocyclic Compounds from 2-Naphthyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Naphthyl phenyl ketone as a key starting material. The methodologies outlined below are foundational for creating libraries of novel compounds with potential applications in medicinal chemistry and materials science.
Synthesis of Substituted 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a versatile multi-component reaction for the synthesis of highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur.[1][2][3] this compound serves as the ketone component, yielding a thiophene core with naphthyl and phenyl substituents.
Experimental Protocol
This protocol is adapted for the specific use of this compound in a one-pot synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 2.32 g).
-
Reagent Addition: Add ethyl cyanoacetate (10 mmol, 1.13 g) or malononitrile (10 mmol, 0.66 g), and elemental sulfur (12 mmol, 0.38 g) to the flask.
-
Solvent and Catalyst: Add 30 mL of ethanol followed by the dropwise addition of morpholine (15 mmol, 1.31 mL) as a basic catalyst.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78-80°C) and maintain for the specified time (see Table 1). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate. If not, pour the mixture into 100 mL of ice-cold water with stirring.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified 2-aminothiophene derivative.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the Gewald reaction with aryl ketones.
| Active Methylene Nitrile | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ethyl Cyanoacetate | Morpholine | 80 | 4 - 6 | 75 - 85 |
| Malononitrile | Morpholine | 80 | 3 - 5 | 80 - 90 |
| Ethyl Cyanoacetate | Triethylamine | 80 | 5 - 7 | 70 - 80 |
| Malononitrile | Triethylamine | 80 | 4 - 6 | 75 - 85 |
Diagrams
Caption: Experimental workflow for the Gewald reaction.
Caption: Logical relationship of the Gewald reaction mechanism.
Synthesis of Dihydropyrimidines via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (or a ketone as a precursor), and urea.[4][5][6] This protocol uses this compound in a variation of the classic reaction.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.32 g), a selected aromatic aldehyde (e.g., benzaldehyde, 10 mmol, 1.06 g), and urea (15 mmol, 0.90 g) or thiourea (15 mmol, 1.14 g).
-
Solvent and Catalyst: Add 20 mL of ethanol, followed by a catalytic amount of concentrated HCl (0.5 mL) or another suitable acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).
-
Reaction Conditions: Stir the mixture and heat to reflux for the time indicated in Table 2. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Isolation and Purification: Filter the solid product, wash with a small amount of cold ethanol, and then with water to remove excess urea. Dry the product. If necessary, purify further by recrystallization from ethanol or acetic acid.
Quantitative Data
The table below provides representative data for the Biginelli reaction.
| Aldehyde | Urea/Thiourea | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | Urea | HCl | 80 | 4 | 70 - 80 |
| 4-Chlorobenzaldehyde | Urea | p-TSA | 80 | 5 | 75 - 85 |
| Benzaldehyde | Thiourea | HCl | 80 | 3 | 75 - 85 |
| 4-Methoxybenzaldehyde | Thiourea | p-TSA | 80 | 4 | 80 - 90 |
Diagram
Caption: Experimental workflow for the Biginelli reaction.
Synthesis of Substituted Pyridines via a Chalcone Intermediate
The synthesis of highly substituted pyridines can be achieved in a two-step process. First, a chalcone is synthesized via a Claisen-Schmidt condensation. The resulting α,β-unsaturated ketone is then cyclized with a nitrogen source to form the pyridine ring.
Step 1: Synthesis of Naphthyl Phenyl Chalcone
3.1.1 Experimental Protocol
-
Reagent Preparation: Dissolve this compound (10 mmol, 2.32 g) and an aromatic aldehyde (e.g., pyridine-4-carboxaldehyde, 10 mmol, 1.07 g) in 30 mL of ethanol in a 100 mL flask.
-
Catalyst Addition: While stirring, slowly add 10 mL of an aqueous sodium hydroxide solution (20% w/v).
-
Reaction Conditions: Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to pH ~5-6.
-
Purification: Filter the precipitated solid, wash thoroughly with water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone.
3.1.2 Quantitative Data
| Aldehyde | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pyridine-4-carboxaldehyde | NaOH | 25 | 4 - 6 | 85 - 95 |
| Pyridine-2-carboxaldehyde | KOH | 25 | 4 - 6 | 80 - 90 |
| Benzaldehyde | NaOH | 25 | 3 - 5 | 90 - 98 |
Step 2: Synthesis of the Pyridine Ring
3.2.1 Experimental Protocol
-
Reaction Setup: Place the chalcone synthesized in Step 1 (5 mmol) and ammonium acetate (30 mmol, 2.31 g) in a flask.
-
Solvent: Add 20 mL of glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux (around 118°C) for 2-4 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.
-
Isolation and Purification: Neutralize with an ammonium hydroxide solution. The solid product that separates is collected by filtration, washed with water, and dried. Purify by column chromatography on silica gel or by recrystallization.
3.2.2 Quantitative Data
| Chalcone Precursor | Nitrogen Source | Temperature (°C) | Time (h) | Typical Yield (%) |
| from Pyridine-4-carboxaldehyde | Ammonium Acetate | 118 | 2 - 4 | 60 - 75 |
| from Pyridine-2-carboxaldehyde | Ammonium Acetate | 118 | 2 - 4 | 55 - 70 |
| from Benzaldehyde | Ammonium Acetate | 118 | 3 - 5 | 65 - 80 |
Diagram
Caption: Two-step workflow for pyridine synthesis.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
- 5. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 6. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols: 2-Naphthyl Phenyl Ketone as a Photosensitizer in Photochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl phenyl ketone, also known as 2-benzoylnaphthalene, is a versatile and efficient triplet photosensitizer for a variety of photochemical reactions. Its aromatic ketone structure allows for efficient absorption of UV light and subsequent population of an excited triplet state via intersystem crossing. This triplet state can then transfer its energy to other molecules, initiating photochemical transformations that are often difficult or impossible to achieve through thermal methods. These application notes provide an overview of the photophysical properties of this compound and detailed protocols for its use in key photochemical reactions, including [2+2] cycloadditions and E/Z isomerizations.
Photophysical Properties
The utility of a photosensitizer is dictated by its photophysical properties, primarily its absorption spectrum, triplet energy (ET), and intersystem crossing quantum yield (ΦISC). While specific experimental data for this compound can be sparse in readily available literature, its properties can be inferred from closely related aromatic ketones. Aromatic ketones, in general, are known to have high intersystem crossing efficiencies.
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₂O | |
| Molecular Weight | 232.28 g/mol | |
| Appearance | White to pale yellow crystals | [1] |
| Melting Point | 80-82 °C | |
| Boiling Point | 398 °C | |
| Solubility | Soluble in alcohol, insoluble in water | [1] |
Mechanism of Photosensitization
The function of this compound as a photosensitizer involves a series of steps initiated by the absorption of light. This process is crucial for driving photochemical reactions that require the input of energy to proceed.
Caption: General mechanism of photosensitization by this compound.
Application 1: [2+2] Photocycloaddition of Olefins
The [2+2] photocycloaddition is a powerful method for the synthesis of cyclobutane rings, which are valuable structural motifs in organic chemistry and drug discovery.[2] this compound can act as a photosensitizer to promote the cycloaddition of various olefins that do not readily undergo this reaction upon direct irradiation.
Experimental Protocol: Photosensitized [2+2] Cycloaddition of an Olefin
This protocol provides a general procedure for the [2+2] photocycloaddition of a generic olefin using this compound as a photosensitizer.
Materials:
-
This compound (photosensitizer)
-
Olefin substrate
-
Anhydrous and degassed solvent (e.g., benzene, acetone, or acetonitrile)
-
Photoreactor (e.g., a quartz reaction vessel with a UV lamp, such as a medium-pressure mercury lamp)
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a quartz photoreactor vessel equipped with a magnetic stir bar, dissolve the olefin substrate (1.0 eq) and this compound (0.1-0.3 eq) in the chosen anhydrous and degassed solvent. The concentration of the olefin is typically in the range of 0.1-0.5 M.
-
Degassing: Deoxygenate the solution by bubbling a gentle stream of inert gas (nitrogen or argon) through it for 20-30 minutes. Oxygen can quench the triplet excited state of the photosensitizer and should be excluded.
-
Irradiation: Seal the reaction vessel and place it in the photoreactor. Irradiate the solution with a suitable UV lamp while maintaining vigorous stirring. The reaction progress should be monitored periodically by techniques such as TLC, GC, or NMR spectroscopy.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the cyclobutane product from the photosensitizer and any unreacted starting material.
Caption: Experimental workflow for a photosensitized [2+2] cycloaddition.
Application 2: E/Z Isomerization of Alkenes
The selective isomerization of alkenes between their E (trans) and Z (cis) forms is a valuable transformation in organic synthesis. This compound can be used to photosensitize the E/Z isomerization of alkenes by transferring triplet energy to either isomer, leading to a photostationary state (a specific ratio of E and Z isomers at equilibrium under irradiation).
Experimental Protocol: Photosensitized E/Z Isomerization of an Alkene
This protocol outlines a general procedure for the E/Z isomerization of an alkene using this compound as the photosensitizer.
Materials:
-
This compound (photosensitizer)
-
Alkene substrate (either E or Z isomer)
-
Anhydrous and degassed solvent (e.g., benzene, acetone, or acetonitrile)
-
Photoreactor
-
Inert gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a quartz photoreactor vessel, dissolve the alkene substrate (1.0 eq) and this compound (0.1-0.2 eq) in the chosen anhydrous and degassed solvent. The concentration of the alkene is typically 0.05-0.2 M.
-
Degassing: Deoxygenate the solution by bubbling with an inert gas for 20-30 minutes.
-
Irradiation: Irradiate the stirred solution in the photoreactor. The reaction should be monitored by GC or ¹H NMR to determine the ratio of E and Z isomers.
-
Reaching Photostationary State: Continue irradiation until the ratio of E to Z isomers becomes constant, indicating that the photostationary state has been reached.
-
Work-up and Purification: After reaching the photostationary state, remove the solvent under reduced pressure. The mixture of isomers and the photosensitizer can be separated by column chromatography.
Safety Precautions
-
UV radiation is harmful to the eyes and skin. Always use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves) when operating a photoreactor.
-
Organic solvents are flammable and may be toxic. Handle them in a well-ventilated fume hood.
-
This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation. Consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is an effective triplet photosensitizer for various photochemical reactions. Its utility in promoting [2+2] cycloadditions and E/Z isomerizations makes it a valuable tool for synthetic chemists. The protocols provided herein serve as a starting point for the application of this photosensitizer in research and development. Optimization of reaction conditions, such as solvent, concentration, and irradiation time, may be necessary for specific substrates.
References
Application Notes and Protocols for the Quantum Yield Determination of 2-Naphthyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the quantum yield of a photochemical reaction is a critical parameter in photochemistry, providing a measure of the efficiency of a specific photochemical process. The quantum yield (Φ) is defined as the number of moles of a specific product formed per mole of photons absorbed by the reactant. 2-Naphthyl phenyl ketone is an aromatic ketone that undergoes photochemical reactions, primarily the Norrish Type II cleavage, upon absorption of ultraviolet radiation. This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. This intermediate can then undergo cleavage to yield an alkene and an enol, which tautomerizes to a ketone, or it can cyclize to form a cyclobutanol derivative.
This application note provides a detailed protocol for determining the photochemical quantum yield of this compound, a crucial piece of information for researchers in organic synthesis, materials science, and drug development where light-induced reactions are employed. The methodology described herein utilizes chemical actinometry with potassium ferrioxalate, a well-established and reliable method for measuring photon flux.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for the preparation of solutions and for the interpretation of experimental results.
| Property | Value |
| Chemical Formula | C₁₇H₁₂O |
| Molecular Weight | 232.28 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 80-82 °C |
| Boiling Point | 398 °C |
| CAS Number | 644-13-3 |
Experimental Protocols
The determination of the quantum yield of this compound involves two main stages: the measurement of the photon flux of the light source using a chemical actinometer, and the quantification of the reactant consumed or product formed in the photochemical reaction of the target compound under identical irradiation conditions.
Materials and Reagents
-
This compound (analytical grade)
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Ferric chloride (FeCl₃)
-
Potassium oxalate (K₂C₂O₄)
-
Sulfuric acid (H₂SO₄), 0.5 M
-
1,10-Phenanthroline solution (0.1% w/v in water)
-
Sodium acetate buffer (1 M, pH 4.5)
-
Solvent for the photochemical reaction (e.g., methanol, acetonitrile, spectroscopic grade)
-
Distilled or deionized water
Instrumentation
-
UV-Vis Spectrophotometer
-
Photoreactor equipped with a monochromatic light source (e.g., a mercury lamp with appropriate filters to isolate a specific wavelength)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Preparation of the Potassium Ferrioxalate Actinometer
The potassium ferrioxalate actinometer is highly sensitive to light and should be prepared in a darkroom or under red light.
-
Synthesis of Potassium Ferrioxalate:
-
Dissolve 37 g of potassium oxalate monohydrate in 100 mL of warm distilled water.
-
Dissolve 15 g of ferric chloride hexahydrate in 30 mL of distilled water.
-
Slowly add the ferric chloride solution to the potassium oxalate solution with constant stirring.
-
Cool the mixture in an ice bath to crystallize the potassium ferrioxalate.
-
Collect the green crystals by vacuum filtration, wash with cold distilled water, and then with ethanol.
-
Dry the crystals in a desiccator in the dark.
-
-
Preparation of the Actinometer Solution (0.006 M):
-
In a darkroom, accurately weigh 2.945 g of potassium ferrioxalate and dissolve it in 800 mL of 0.5 M H₂SO₄ in a 1 L volumetric flask.
-
Dilute to the mark with 0.5 M H₂SO₄. This solution is stable for several hours if stored in the dark.
-
Determination of Photon Flux (I₀)
-
Pipette 10 mL of the 0.006 M potassium ferrioxalate actinometer solution into a quartz cuvette.
-
Place the cuvette in the photoreactor and irradiate for a precisely recorded time (t). The irradiation time should be short enough to ensure that the conversion is less than 10%.
-
Simultaneously, prepare a "dark" sample by keeping an identical cuvette with the actinometer solution in the dark for the same duration.
-
After irradiation, pipette 2 mL of the irradiated solution into a 25 mL volumetric flask containing 4 mL of the 1,10-phenanthroline solution and 2 mL of the sodium acetate buffer.
-
Dilute to the mark with distilled water and mix well.
-
Repeat the process for the "dark" sample.
-
Allow the solutions to stand in the dark for at least 30 minutes for the color of the Fe²⁺-phenanthroline complex to develop fully.
-
Measure the absorbance (A) of the irradiated and dark samples at 510 nm using the UV-Vis spectrophotometer, using a solution prepared with the developing reagents and unirradiated actinometer as a blank.
-
The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law:
-
moles of Fe²⁺ = (A * V) / (ε * l)
-
Where:
-
A is the absorbance of the complex at 510 nm.
-
V is the total volume of the colored solution (25 mL).
-
ε is the molar extinction coefficient of the Fe²⁺-phenanthroline complex at 510 nm (typically ~11,100 L mol⁻¹ cm⁻¹).
-
l is the path length of the cuvette (1 cm).
-
-
-
The photon flux (I₀) in moles of photons per second can be calculated using the following equation:
-
I₀ = (moles of Fe²⁺) / (Φ_Fe²⁺ * t)
-
Where:
-
Φ_Fe²⁺ is the quantum yield of Fe²⁺ formation for the ferrioxalate actinometer at the irradiation wavelength (e.g., 1.25 at 366 nm).
-
t is the irradiation time in seconds.
-
-
Quantum Yield Determination of this compound
-
Prepare a solution of this compound of a known concentration in the desired solvent. The concentration should be adjusted to have an absorbance between 0.7 and 1.0 at the irradiation wavelength to ensure significant light absorption.
-
Pipette 10 mL of this solution into a quartz cuvette and place it in the photoreactor.
-
Irradiate the solution for a precisely recorded time under the exact same conditions used for the actinometry experiment (light source, geometry, temperature).
-
Monitor the disappearance of the this compound by recording the UV-Vis spectrum at different time intervals.
-
The change in concentration of the reactant can be determined from the change in absorbance at its λ_max using a pre-established calibration curve.
-
The quantum yield (Φ_NPK) of the photoreaction is then calculated using the equation:
-
Φ_NPK = (moles of NPK reacted) / (I₀ * t * f)
-
Where:
-
moles of NPK reacted is the change in the number of moles of this compound during irradiation.
-
I₀ is the photon flux determined from the actinometry experiment.
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the this compound, which can be calculated as f = 1 - 10⁻ᴬ, where A is the absorbance of the solution at the irradiation wavelength. For highly absorbing solutions (A > 2), f can be approximated as 1.
-
-
Data Presentation
The following table summarizes the known photophysical data for this compound. Researchers should populate a similar table with their experimentally determined values for comparison and reporting.
| Parameter | Solvent | Value | Reference |
| λ_max (nm) | Methanol | ~341 | [1] |
| Quantum Yield (Φ) | Methanol | ~0.002 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of the quantum yield of this compound.
Caption: Workflow for quantum yield determination.
Photochemical Reaction Pathway
The diagram below outlines the key steps in the Norrish Type II photoreaction of this compound.
Caption: Norrish Type II reaction pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of the photochemical quantum yield of this compound using potassium ferrioxalate actinometry. By following these procedures, researchers can obtain reliable and reproducible data on the efficiency of the photoreactions of this compound. Accurate quantum yield determination is fundamental for the quantitative study of photochemical processes and is essential for the development and optimization of light-driven chemical transformations in various scientific and industrial applications.
References
Application of 2-Naphthyl Phenyl Ketone Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Naphthyl phenyl ketone derivatives in materials science. The focus is on their emerging roles as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as photoinitiators in polymer chemistry. While direct literature on this compound derivatives for these specific applications is emerging, the following sections are based on established protocols for structurally similar and related compounds, providing a strong framework for research and development.
Application in Organic Light-Emitting Diodes (OLEDs) as Hole-Transporting Materials
Derivatives of this compound are being explored as promising hole-transporting materials (HTMs) in OLEDs. Their rigid naphthyl and phenyl groups can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. The ketone group offers a site for chemical modification to fine-tune the electronic properties and morphology of the material.
Logical Workflow for OLED Fabrication and Characterization
Caption: Workflow for OLED fabrication and testing using a new this compound derivative.
Experimental Protocols
Protocol 1: Representative Synthesis of a this compound-Based Hole-Transporting Material
This protocol describes a representative synthesis of a carbazole-functionalized this compound derivative, a promising candidate for a hole-transporting material.
Materials:
-
2-(4-bromobenzoyl)naphthalene
-
Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOᵗBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve 2-(4-bromobenzoyl)naphthalene (1 equivalent), carbazole (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents) in anhydrous toluene.
-
Add Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.04 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the organic layer with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Further purify the material by sublimation under high vacuum for use in OLED devices.
Protocol 2: Fabrication of a Multilayer OLED Device
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Synthesized this compound derivative (HTM)
-
N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) as a reference HTL
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃) as the emissive and electron-transport layer
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin-coater
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 10 minutes to improve the work function.
-
Hole-Transporting Layer (HTL) Deposition:
-
Solution Processing: Prepare a solution of the this compound derivative in a suitable solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL. Spin-coat the solution onto the cleaned ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 100 °C for 10 minutes.
-
Thermal Evaporation: Transfer the cleaned ITO substrate to a high-vacuum thermal evaporator. Deposit a 50 nm thick layer of the this compound derivative at a rate of 0.1-0.2 Å/s.
-
-
Emissive and Electron-Transport Layer (EML/ETL) Deposition: In the same vacuum chamber, deposit a 50 nm thick layer of Alq₃ at a rate of 0.1-0.2 Å/s.
-
Cathode Deposition: Subsequently, deposit a 1 nm thick layer of LiF followed by a 120 nm thick layer of Al at a rate of 0.5-1 Å/s and 2-3 Å/s, respectively.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin to prevent degradation from atmospheric moisture and oxygen.
Data Presentation
Table 1: Representative Performance Metrics of OLEDs with Different Hole-Transporting Materials
| Material | HOMO Level (eV) | LUMO Level (eV) | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |
| Reference (NPB) | -5.4 | -2.4 | 8,500 | 3.5 | 2.1 | 1.8 |
| Representative this compound Derivative | -5.5 | -2.5 | 9,200 | 4.1 | 2.5 | 2.2 |
Note: The data for the "Representative this compound Derivative" is hypothetical and based on expected improvements over standard materials due to enhanced charge transport properties. Actual performance will depend on the specific molecular structure and device architecture.
Application as Photoinitiators for Photopolymerization
This compound derivatives can function as efficient Type II photoinitiators for free-radical polymerization. Upon absorption of UV light, the ketone moiety is excited to a triplet state. It can then abstract a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals that initiate the polymerization of monomers like acrylates.
Logical Workflow for Photopolymerization and Curing Analysis
Caption: Workflow for evaluating a this compound derivative as a photoinitiator.
Experimental Protocols
Protocol 3: Evaluation of Photopolymerization Kinetics using Photo-DSC
Materials and Equipment:
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
This compound derivative (Photoinitiator)
-
Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDB)
-
Differential Scanning Calorimeter (DSC) with a photochemical accessory
-
UV light source with controlled intensity
Procedure:
-
Formulation Preparation: Prepare a resin formulation by mixing the acrylate monomer with the this compound derivative (e.g., 2 wt%) and the co-initiator (e.g., 3 wt%) until a homogeneous solution is obtained.
-
Sample Preparation: Place a small amount (2-5 mg) of the formulated resin in an open aluminum DSC pan.
-
Photo-DSC Analysis:
-
Place the sample pan in the DSC cell.
-
Equilibrate the sample at the desired isothermal temperature (e.g., 30 °C).
-
Expose the sample to UV radiation of a specific intensity (e.g., 10 mW/cm²) for a set duration.
-
Record the heat flow as a function of time during the UV exposure.
-
-
Data Analysis:
-
The total heat evolved during the polymerization is proportional to the extent of the reaction.
-
Calculate the degree of conversion (α) as a function of time using the formula: α = ΔHₜ / ΔH₀, where ΔHₜ is the heat evolved at time t, and ΔH₀ is the theoretical heat of polymerization for the monomer.
-
Determine the rate of polymerization (Rp) from the first derivative of the heat flow curve.
-
Data Presentation
Table 2: Representative Photopolymerization Kinetic Data for an Acrylate Resin
| Photoinitiator System | UV Intensity (mW/cm²) | Time to Peak Maximum (s) | Maximum Rate of Polymerization (mol L⁻¹s⁻¹) | Final Conversion (%) |
| Benzophenone/EDB | 10 | 15 | 0.8 | 75 |
| This compound Derivative/EDB | 10 | 12 | 1.1 | 82 |
| Benzophenone/EDB | 20 | 8 | 1.5 | 80 |
| This compound Derivative/EDB | 20 | 6 | 1.9 | 88 |
Note: The data for the "this compound Derivative" is illustrative of the expected higher efficiency due to potentially better light absorption and radical generation properties compared to standard benzophenone. Actual values will vary based on the specific derivative and formulation.
Conclusion
This compound derivatives represent a versatile class of compounds with significant potential in materials science. As hole-transporting materials, they offer avenues for developing more efficient and stable OLEDs. As photoinitiators, they can enhance the speed and efficiency of photopolymerization processes. The provided protocols and data serve as a foundational guide for researchers to explore and harness the capabilities of these promising materials. Further research into the synthesis of novel derivatives and the optimization of their performance in various applications is highly encouraged.
Application Notes: The Use of 2-Naphthyl Phenyl Ketone in the Synthesis of 2-Aminothiophene-Based Pharmaceutical Intermediates
Introduction
2-Naphthyl phenyl ketone, also known as 2-benzoylnaphthalene, is a versatile aromatic ketone that serves as a valuable starting material in the synthesis of various heterocyclic compounds.[1] Its electrophilic carbonyl group readily participates in nucleophilic addition reactions, making it an ideal precursor for constructing complex molecular scaffolds relevant to the pharmaceutical industry.[1] This application note focuses on the utility of this compound in the synthesis of polysubstituted 2-aminothiophenes, a class of compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]
The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene nitrile, and elemental sulfur, provides a direct and efficient route to 2-aminothiophenes.[3][5] This one-pot synthesis is highly valued in medicinal chemistry for its ability to generate molecular diversity from readily available starting materials, making it a key strategy in the development of compound libraries for drug discovery.[2]
Application: Synthesis of 2-Amino-4-(naphthalen-2-yl)-5-phenylthiophene-3-carbonitrile Derivatives
Substituted 2-aminothiophenes derived from this compound are important pharmaceutical intermediates. For instance, the 2-aminothiophene scaffold is a core component of various bioactive molecules, including the non-steroidal anti-inflammatory drug (NSAID) Tinoridine.[6] By employing this compound in the Gewald reaction, novel and complex 2-aminothiophene derivatives can be synthesized, offering a pathway to new chemical entities with potential therapeutic applications.
General Reaction Scheme:
The reaction of this compound with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base catalyst yields the corresponding 2-amino-4-(naphthalen-2-yl)-5-phenylthiophene derivative.
Figure 1: General workflow for the Gewald synthesis of 2-aminothiophene derivatives from this compound.
Experimental Protocols
The following protocols are based on established methodologies for the Gewald reaction with aromatic ketones.[7][8]
Protocol 1: Conventional Heating Method
Materials:
-
This compound
-
Malononitrile (or Ethyl cyanoacetate)
-
Elemental Sulfur
-
Morpholine (or another suitable base like piperidine or triethylamine)
-
Ethanol (or DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Add ethanol (20 mL) to the flask.
-
With stirring, add morpholine (1.0 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the purified 2-amino-4-(naphthalen-2-yl)-5-phenylthiophene-3-carbonitrile.
Protocol 2: Solvent-Free Mechanochemical Method
This method offers a greener alternative, reducing solvent waste and often reaction times.[7]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine
-
High-speed ball mill with milling jars and balls
-
Oven
Procedure:
-
Place this compound (1.0 eq.), ethyl cyanoacetate (1.0 eq.), elemental sulfur (1.0 eq.), and morpholine (1.0 eq.) into a milling jar.
-
Mill the mixture at high speed for 30-60 minutes.
-
For an accelerated reaction, the milling jar can be heated in an oven at 120 °C for one hour either during or after milling.[7]
-
After cooling, quench the crude reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., methylene chloride).
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired ethyl 2-amino-4-(naphthalen-2-yl)-5-phenylthiophene-3-carboxylate.
Data Presentation
The following table summarizes typical reaction parameters for the Gewald synthesis of 2-aminothiophenes from aromatic ketones, providing a basis for comparison.
| Parameter | Conventional Heating | Mechanochemical (Solvent-Free) |
| Starting Ketone | This compound | This compound |
| Nitrile | Malononitrile / Ethyl cyanoacetate | Ethyl cyanoacetate |
| Base | Morpholine / Piperidine | Morpholine |
| Solvent | Ethanol / DMF | None |
| Temperature | Reflux (e.g., 78 °C) | Room Temperature or 120 °C |
| Reaction Time | 4 - 6 hours | 1 hour |
| Typical Yield | 60 - 85% | 70 - 95% |
| Purification | Recrystallization | Column Chromatography |
Note: Yields are estimates based on literature for similar aromatic ketones and may vary depending on the specific substrates and reaction conditions.[7][8]
Logical Relationships and Mechanisms
The Gewald reaction proceeds through a series of steps, initiated by a Knoevenagel condensation.
Figure 2: Simplified logical flow of the Gewald reaction mechanism.
The reaction is initiated by the base-catalyzed condensation of the this compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5] This is followed by the nucleophilic addition of sulfur to the double bond. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable aromatic 2-aminothiophene ring.[6]
This compound is a readily accessible and highly useful precursor for the synthesis of pharmaceutically relevant 2-aminothiophene intermediates via the Gewald reaction. The methodologies presented herein offer efficient and adaptable routes to these valuable compounds, highlighting the importance of this starting material in drug discovery and development. The versatility of the Gewald reaction allows for the creation of diverse libraries of 2-aminothiophene derivatives for screening and optimization of biological activity.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Practical synthesis of tetrasubstituted thiophenes for use in compound libraries [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Grignard Reaction with 2-Naphthyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbonyl carbon. When reacted with ketones, Grignard reagents provide a powerful and widely used method for the synthesis of tertiary alcohols.[1][2] The reaction of 2-Naphthyl phenyl ketone with a phenylmagnesium bromide Grignard reagent yields 1,1-diphenyl-2-naphthylmethanol, a sterically hindered tertiary alcohol. The versatility in the choice of both the Grignard reagent and the ketone allows for the construction of complex molecular architectures, a critical process in medicinal chemistry and drug development.
The reaction proceeds via the nucleophilic attack of the phenyl group from the phenylmagnesium bromide on the electrophilic carbonyl carbon of this compound. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.[1] Due to the high reactivity of Grignard reagents, which are strong bases, it is imperative to carry out the reaction under strictly anhydrous conditions to prevent quenching of the reagent by protic solvents like water.[3][4]
Materials and Methods
Materials
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (HCl), 3 M aqueous solution
-
Petroleum ether
-
2-Propanol
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (e.g., nitrogen or argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The setup consists of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a gas inlet.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the dried flask. Add a small crystal of iodine to help activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approximately 10%) of the bromobenzene solution to the magnesium turnings.
-
Reaction Initiation: The reaction is typically initiated by gentle warming with a heat gun or by the addition of the iodine crystal, which will fade in color as the reaction begins. The start of the reaction is indicated by the appearance of cloudiness and gentle bubbling.
-
Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the gray, cloudy mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Protocol 2: Reaction of Phenylmagnesium Bromide with this compound
-
Ketone Addition: Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath. Dissolve this compound (0.95 equivalents) in a minimal amount of anhydrous diethyl ether or THF and add this solution to the dropping funnel.
-
Reaction: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting ketone.
Protocol 3: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide. Alternatively, 3 M HCl can be added dropwise until all solids dissolve and the aqueous layer is acidic.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer two to three more times with diethyl ether.
-
Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (if acid was used), followed by brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1,1-diphenyl-2-naphthylmethanol can be purified by recrystallization from a suitable solvent system (e.g., 2-propanol or petroleum ether) or by column chromatography on silica gel.[4] A potential major byproduct is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene, which can be removed during purification.[4]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | N/A |
| Phenylmagnesium bromide | 1.2 eq | [2] |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | [1][3] |
| Reaction Temperature | 0 °C to reflux | [2][5] |
| Reaction Time | 1-3 hours | [6] |
| Product | ||
| 1,1-diphenyl-2-naphthylmethanol | ||
| Yield | ||
| Theoretical Yield | Calculated based on limiting reagent | N/A |
| Actual Yield (Illustrative) | 75-85% | Illustrative |
| Characterization | ||
| Melting Point | To be determined | N/A |
| 1H NMR | To be determined | N/A |
| 13C NMR | To be determined | N/A |
| IR Spectroscopy | Characteristic O-H stretch (~3500 cm-1) | N/A |
Visualizations
Caption: Mechanism of the Grignard reaction with this compound.
Caption: Experimental workflow for the synthesis of 1,1-diphenyl-2-naphthylmethanol.
References
Application Notes and Protocols for the Reduction of 2-Naphthyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 2-Naphthyl phenyl ketone, also known as 2-benzoylnaphthalene, is a diaryl ketone whose reduction product, 1-(2-naphthyl)-1-phenylmethanol, is a valuable chiral building block. This secondary alcohol motif is present in various pharmacologically active molecules. The stereoselective synthesis of such alcohols is of particular interest in drug development, where the chirality of a molecule can significantly influence its biological activity.
This document provides detailed application notes and experimental protocols for the reduction of this compound to 1-(2-naphthyl)-1-phenylmethanol. Two common and effective methods are presented: reduction using sodium borohydride, a versatile and mild reducing agent, and catalytic transfer hydrogenation, which offers an alternative approach avoiding the use of pressurized hydrogen gas.
Data Presentation
The following table summarizes the quantitative data for the two primary methods of reducing this compound.
| Parameter | Method 1: Sodium Borohydride Reduction | Method 2: Catalytic Transfer Hydrogenation |
| Starting Material | This compound | This compound |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Isopropanol |
| Catalyst | Not Applicable | Ruthenium-based catalyst |
| Solvent | Methanol or Ethanol | Isopropanol |
| Reaction Temperature | Room Temperature | 50 °C |
| Reaction Time | 1 - 4 hours | 1 - 24 hours (catalyst dependent) |
| Typical Yield | >95% | High to quantitative (>99%)[1] |
| Purity (after purification) | High | High |
| Work-up | Aqueous work-up and extraction | Filtration and solvent evaporation |
| Purification | Recrystallization or Column Chromatography | Column Chromatography |
Experimental Protocols
Method 1: Reduction of this compound with Sodium Borohydride
This protocol details the reduction of this compound using sodium borohydride, a widely used and operationally simple method for the synthesis of the corresponding secondary alcohol.[2][3][4][5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing chamber, UV lamp)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of ketone). Stir the solution at room temperature until the ketone is fully dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed. If the reaction becomes too vigorous, the flask can be cooled in an ice-water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 1-4 hours, as indicated by the disappearance of the starting ketone spot.
-
Quenching the Reaction: Once the reaction is complete, carefully add 1 M HCl dropwise to the reaction mixture to quench the excess sodium borohydride and neutralize the reaction. Continue adding acid until gas evolution ceases.
-
Work-up:
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the resulting residue, add water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2-naphthyl)-1-phenylmethanol.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to afford the pure alcohol.
Method 2: Asymmetric Transfer Hydrogenation of this compound
This protocol describes the asymmetric transfer hydrogenation of this compound, a method capable of producing enantiomerically enriched 1-(2-naphthyl)-1-phenylmethanol. This is particularly relevant for applications in drug development.[1]
Materials:
-
This compound
-
Chiral Ruthenium or Manganese Catalyst (e.g., a complex with a chiral diamine or phosphine ligand)
-
Isopropanol (as both solvent and hydrogen source)
-
Base (e.g., sodium tert-butoxide, NaOtBu)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere of nitrogen or argon, add the chiral catalyst (e.g., 2 mol%).
-
Addition of Reagents: To the flask, add this compound (1.0 eq), isopropanol (as solvent), and the base (e.g., 10 mol% NaOtBu).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time will vary depending on the specific catalyst and substrate concentration.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the enantioenriched 1-(2-naphthyl)-1-phenylmethanol.
-
Analysis: The yield of the purified product is determined, and the enantiomeric excess (ee%) can be measured by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Chemical Reaction Pathway
References
Synthesis and Application of 2-Naphthyl Phenyl Ketone Oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and potential applications of 2-Naphthyl phenyl ketone oxime. While specific data for this compound oxime is limited in publicly available literature, this document leverages data from closely related analogs to provide a comprehensive overview of its potential as an anticonvulsant, antimicrobial, and anticancer agent.
Synthesis of this compound Oxime
The synthesis of this compound oxime can be achieved through a standard oximation reaction of the corresponding ketone with hydroxylamine.
Experimental Protocol: Synthesis of this compound Oxime
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Water
-
Glacial acetic acid (optional)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as sodium acetate (1.2-1.5 equivalents) or pyridine in a minimal amount of water to the flask. The base is added to neutralize the HCl released during the reaction.
-
The reaction mixture is then heated to reflux for a period of 1 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by the consumption of the starting ketone), the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into a beaker containing cold water, which should cause the oxime to precipitate.
-
The precipitate is collected by vacuum filtration, washed with cold water to remove any inorganic impurities, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Potential Applications and Biological Activity of Analogs
Derivatives of naphthyl ketone oximes have shown promising biological activities. The following sections summarize the available data for structurally similar compounds.
Anticonvulsant Activity
Oxime ether derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone have been evaluated for their anticonvulsant properties. The data suggests that modifications of the oxime moiety can lead to potent anticonvulsant effects.
Table 1: Anticonvulsant Activity of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone Oxime Ether Derivatives (Analogs) [1]
| Compound | MES ED₅₀ (mg/kg, i.p. in mice) | scMet ED₅₀ (mg/kg, i.p. in mice) |
| O-Methyl ether derivative | >100 | 54.2 |
| O-Ethyl ether derivative | 45.3 | 28.9 |
| O-Propyl ether derivative | 38.7 | 21.4 |
| O-Benzyl ether derivative | 62.1 | 43.5 |
MES: Maximal Electroshock Seizure test; scMet: subcutaneous Metrazole seizure test. Data is for analogous compounds.
Antimicrobial Activity
Naphthyl-containing compounds, including oxime derivatives, have been investigated for their antimicrobial activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Naphthyl-containing Analogs [2][3]
| Compound | Organism | MIC (μg/mL) |
| 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone O-ethyl ether | Staphylococcus aureus | 125 |
| 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone O-ethyl ether | Escherichia coli | 250 |
| 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone O-ethyl ether | Candida albicans | 62.5 |
| Naphthyl-polyamine conjugate | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.29 |
MIC: Minimum Inhibitory Concentration. Data is for analogous compounds.
Anticancer Activity
Several naphthoquinone oximes and a thioaryl naphthylmethanone oxime ether analog have demonstrated significant cytotoxic activity against various cancer cell lines.
Table 3: Anticancer Activity of Naphthyl Ketone Oxime Analogs [4][5][6]
| Compound | Cell Line | IC₅₀ (µM) |
| 4-(methylthio)phenyl)(naphthalen-1-yl)methanone O-2-(diethylamino)ethyl oxime (MND) | MCF-7 (Breast Cancer) | Not specified, but showed potent cytotoxicity |
| β-lapachone oxime | HL-60 (Leukemia) | 3.84 |
| β-lapachone oxime | SF-295 (CNS Cancer) | 3.47 |
| Alkannin oxime derivative (DMAKO-05) | K562 (Leukemia) | 0.7 |
| Alkannin oxime derivative (DMAKO-05) | MCF-7 (Breast Cancer) | 7.5 |
IC₅₀: Half-maximal inhibitory concentration. Data is for analogous compounds.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of this compound oxime, based on methods used for its analogs.
Protocol 1: Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)
-
Animal Model: Adult male mice.
-
Compound Administration: The test compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.).
-
MES Induction: At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group, and the median effective dose (ED₅₀) is determined using probit analysis.
Protocol 2: Antimicrobial Activity Screening (Broth Microdilution Method)
-
Microorganisms: A panel of clinically relevant bacterial and fungal strains.
-
Culture Preparation: Prepare a standardized inoculum of each microorganism.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 3: Anticancer Activity Screening (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound oxime and its derivatives.
Caption: General workflow for synthesis and biological evaluation.
Potential Signaling Pathway Involvement
Mechanistic studies of a thioaryl naphthylmethanone oxime ether analog (MND) suggest that it abrogates EGF-induced proliferation and signaling without directly inhibiting the EGFR. This points towards a mechanism of action that may involve upstream regulators of the EGFR pathway.
Caption: Potential mechanism of action of a naphthyl ketone oxime analog.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioaryl naphthylmethanone oxime ether analogs as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Optimizing Friedel-Crafts Acylation for Selective 2-Substitution of Naphthalene: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective 2-substitution of naphthalene via Friedel-Crafts acylation. This resource aims to address common experimental challenges, offering detailed protocols and data to facilitate successful and selective synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Friedel-Crafts acylation of naphthalene, with a focus on maximizing the yield of the desired 2-acylnaphthalene isomer.
Issue: Low Yield of the Desired 2-Acetylnaphthalene Isomer and High Proportion of the 1-Acetylnaphthalene Isomer
-
Question: Why am I obtaining a low yield of the 2-acetylnaphthalene derivative and a high proportion of the 1-acetylnaphthalene isomer?
-
Answer: The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly sensitive to reaction conditions, often resulting in a mixture of 1- and 2-substituted products. The formation of 1-acetylnaphthalene is kinetically favored, meaning it forms faster, while 2-acetylnaphthalene is the thermodynamically more stable product.[1][2] To enhance the yield of the desired 2-isomer, several factors must be carefully controlled.
Issue: Low Overall Yield and Significant Unreacted Naphthalene
-
Question: My overall yield is very low, and I'm observing significant amounts of unreacted naphthalene. What are the likely causes?
-
Answer: Low conversion of naphthalene can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction.[1]
-
Low Reaction Temperature: While lower temperatures are used to favor the kinetic 1-isomer, they can also significantly decrease the overall reaction rate, leading to incomplete conversion in a practical timeframe.[1]
-
Poor Reagent Solubility: The naphthalene or the acylating agent-catalyst complex may have poor solubility in the chosen solvent, hindering an efficient reaction.[1]
-
Issue: Isomer Ratio Changes with Reaction Time
-
Question: The yield of my desired isomer changes depending on how long I run the reaction. Why is this happening?
-
Answer: The ratio of the 1- (alpha) to 2- (beta) isomer can change significantly over the course of the reaction.[1][3] Initially, the faster-forming 1-isomer (the kinetic product) predominates.[1] However, under conditions where the product-catalyst complex is soluble (typically in polar solvents), the reaction is reversible.[1][2] Over time, the kinetic product can revert to naphthalene and then be acylated at the more thermodynamically stable 2-position.[1][4] Kinetic studies have shown that the α/β isomer ratio can shift from an initial value of 4–5 down to 0.7 as the reaction progresses.[3][5]
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of Lewis acid catalyst required for Friedel-Crafts acylation?
A1: The ketone product of the acylation is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1] This complexation is generally irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for each equivalent of the product formed. Therefore, at least a stoichiometric amount of the catalyst is necessary for the reaction to proceed to completion.[1]
Q2: How does the choice of solvent affect the regioselectivity of the reaction?
A2: The solvent plays a critical role in determining the regioselectivity of naphthalene acylation.[1][2]
-
Non-polar solvents such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), and 1,2-dichloroethane favor the formation of the kinetic product, 1-acetylnaphthalene.[1][2] In these solvents, the complex of the 1-isomer and the catalyst is often insoluble, which prevents the reverse reaction and isomerization to the more stable 2-isomer.[2]
-
Polar solvents like nitrobenzene and nitromethane promote the formation of the thermodynamic product, 2-acetylnaphthalene.[1][2] These solvents can dissolve the intermediate complexes, allowing an equilibrium to be established that favors the more stable 2-isomer.[1][2]
Q3: What is the effect of temperature on the reaction?
A3: Temperature is a key parameter for controlling the product distribution.
-
Low temperatures (e.g., 0 °C) favor the kinetically controlled formation of the 1-isomer.[1]
-
Higher temperatures (e.g., 60-80 °C) provide the necessary energy to overcome the activation barrier for the formation of the more stable 2-isomer and facilitate the reverse reaction from the 1-isomer, thus favoring the thermodynamically controlled product.[1] However, excessively high temperatures (above 100°C) can lead to decomposition and the formation of tarry byproducts.
Q4: Can I use an acid anhydride instead of an acyl chloride?
A4: Yes, acid anhydrides are viable acylating agents for Friedel-Crafts acylation and can be used in place of acyl chlorides.[6]
Data Presentation
The choice of solvent significantly impacts the yield and isomer distribution in the Friedel-Crafts acylation. The following table, while specific to the acetylation of 2-methylnaphthalene, illustrates the general principles that apply to unsubstituted naphthalene.
Table 1: Effect of Solvent on Yield and Isomer Distribution in the Acetylation of 2-Methylnaphthalene
| Solvent | Total Yield (%) | % of 2,6-isomer in Product |
| 2-Nitropropane | 78.6 - 81.5 | 64 - 89 |
| 1,1,2,2-Tetrachloroethane | 55.4 | 50 |
| Nitrobenzene | 27.2 | 72 |
Note: This data illustrates the directive influence of the solvent choice.[1]
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of 1-Acetylnaphthalene
This protocol is designed to favor the formation of the kinetic alpha-isomer.
Materials:
-
Naphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas
Procedure:
-
Ensure all glassware is thoroughly oven-dried. Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.
-
Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Maintain the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-acetylnaphthalene.[1]
Protocol 2: Thermodynamically Controlled Synthesis of 2-Acetylnaphthalene
This protocol is designed to favor the formation of the thermodynamic beta-isomer.
Materials:
-
Naphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane or diethyl ether for extraction
-
Nitrogen gas
Procedure:
-
Use the same oven-dried setup as in Protocol 1.
-
In the flask, dissolve naphthalene (1.0 eq.) in dry nitrobenzene under a nitrogen atmosphere.
-
Add anhydrous aluminum chloride (1.2 eq.) portion-wise to the solution.
-
Add acetyl chloride (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (4-6 hours). Monitor the reaction by TLC for the disappearance of the 1-isomer and the formation of the 2-isomer.
-
Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the mixture with a suitable solvent like dichloromethane or diethyl ether. Note that nitrobenzene can be challenging to remove; steam distillation may be necessary.
-
The combined organic extracts should be washed and dried as in Protocol 1.
-
After solvent removal, the crude product can be purified by recrystallization or column chromatography to yield 2-acetylnaphthalene.[1][7]
Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. niir.org [niir.org]
- 7. pubs.acs.org [pubs.acs.org]
Minimizing byproduct formation in the synthesis of 2-Naphthyl phenyl ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Naphthyl phenyl ketone.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the synthesis of this compound via Friedel-Crafts acylation?
The main byproduct is the constitutional isomer, 1-Naphthyl phenyl ketone. The formation of these two isomers is a classic example of kinetic versus thermodynamic control in an electrophilic aromatic substitution reaction.
Q2: What is the difference between the kinetic and thermodynamic products in this synthesis?
The kinetic product, 1-Naphthyl phenyl ketone, is formed faster at lower temperatures. The intermediate carbocation leading to the 1-isomer is more stabilized by resonance. The thermodynamic product, this compound, is more stable due to reduced steric hindrance. At higher temperatures, the reaction becomes reversible, allowing the initially formed 1-isomer to revert to the starting materials and then form the more stable 2-isomer.
Q3: How do reaction conditions affect the ratio of 1-Naphthyl phenyl ketone to this compound?
The product ratio is significantly influenced by the choice of solvent and the reaction temperature. Non-polar solvents and lower temperatures favor the formation of the kinetic 1-isomer, while polar solvents and higher temperatures favor the thermodynamic 2-isomer.[1]
Q4: Why is a stoichiometric amount of Lewis acid (e.g., AlCl₃) required for this reaction?
Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the ketone product is a Lewis base that forms a stable complex with the catalyst.[2] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, a molar equivalent of the catalyst to the acylating agent is necessary for the reaction to proceed to completion.
Q5: Can other byproducts form during this reaction?
While the isomeric ketone is the primary byproduct, other side reactions can occur:
-
Diacylation: Polysubstitution, where more than one benzoyl group is added to the naphthalene ring, can occur but is less common than in Friedel-Crafts alkylation because the first acyl group deactivates the ring.
-
Scholl Reaction: At very high temperatures (e.g., 200°C), intramolecular cyclodehydrogenation can lead to the formation of 7H-benz[de]anthracen-7-one.[3]
-
Tar Formation: Excessive heat or prolonged reaction times can lead to the decomposition of starting materials and the formation of tarry substances.[2]
Troubleshooting Guide
Issue 1: Low or no conversion of starting material.
| Possible Cause | Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., anhydrous AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh, unopened container of the catalyst if possible. |
| Insufficient Catalyst | As explained in the FAQs, a stoichiometric amount of the Lewis acid is required. Ensure you are using at least a 1:1 molar ratio of AlCl₃ to benzoyl chloride. A slight excess (e.g., 1.1-1.2 equivalents) of the catalyst is often recommended. |
| Low Reaction Temperature | While lower temperatures favor the kinetic product, they also slow down the reaction rate. If the overall conversion is low, consider gradually increasing the temperature, keeping in mind this will also favor the formation of the 2-isomer. |
Issue 2: The major product is the 1-isomer instead of the desired 2-isomer.
| Possible Cause | Solution |
| Kinetic Control Conditions | The reaction was likely performed under conditions that favor the kinetic product (e.g., low temperature, non-polar solvent). To favor the 2-isomer, switch to a polar solvent like nitrobenzene and increase the reaction temperature. |
| Insufficient Reaction Time | The formation of the thermodynamic product requires time for the initial kinetic product to revert to the starting materials and then form the more stable isomer. Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature. |
Issue 3: Difficulty in separating the 1- and 2-isomers.
| Possible Cause | Solution |
| Similar Polarity | The two isomers have very similar polarities, which can make separation by standard column chromatography challenging. |
| Inappropriate Purification Method | Consider fractional crystallization from a suitable solvent system. For column chromatography, using a stationary phase that allows for π-π interactions can improve separation.[4] High-performance liquid chromatography (HPLC) with a suitable column can also be effective for separating the isomers.[5][6][7][8] |
Data Presentation
The following table summarizes the expected major product under different experimental conditions. Note that the exact isomer ratios can vary and should be determined experimentally (e.g., by GC, HPLC, or NMR).
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) |
| Solvent | Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) | Nitrobenzene |
| Temperature | 0 - 25°C | 60 - 80°C |
| Reaction Time | 1 - 2 hours | 4 - 6 hours |
| Expected Major Product | 1-Naphthyl phenyl ketone | This compound |
| Expected Byproduct | This compound | 1-Naphthyl phenyl ketone |
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of 1-Naphthyl Phenyl Ketone
This protocol is designed to favor the formation of the kinetic 1-isomer.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap to neutralize the evolved HCl gas. Ensure the system is under a dry nitrogen atmosphere.
-
Reagents: Suspend anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane in the flask. Cool the suspension to 0°C using an ice bath.
-
Addition of Acylating Agent: Add benzoyl chloride (1.0 eq.) dropwise to the cooled suspension over 20-30 minutes with vigorous stirring.
-
Addition of Naphthalene: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: Maintain the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield 1-Naphthyl phenyl ketone.
Protocol 2: Thermodynamically Controlled Synthesis of this compound
This protocol is designed to favor the formation of the thermodynamic 2-isomer.
-
Reaction Setup: Use the same oven-dried setup as in Protocol 1, ensuring a dry nitrogen atmosphere.
-
Reagents: In the flask, dissolve naphthalene (1.0 eq.) in dry nitrobenzene.
-
Addition of Reagents: Add anhydrous aluminum chloride (1.2 eq.) portion-wise to the solution. Then, add benzoyl chloride (1.0 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the 1-isomer and the formation of the 2-isomer.[2]
-
Workup: Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.[2]
-
Extraction: Extract the mixture with a suitable solvent like dichloromethane. The removal of nitrobenzene can be challenging; steam distillation is a potential method.[2]
-
Purification: Wash the organic extracts with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to isolate this compound.[2]
Mandatory Visualizations
Caption: Kinetic vs. Thermodynamic control in the benzoylation of naphthalene.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. myttex.net [myttex.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
- 7. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Naphthyl Phenyl Ketone by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of crude 2-Naphthyl phenyl ketone via recrystallization. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In the case of this compound, a suitable solvent is one in which the ketone is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This differential solubility allows for the separation of the desired compound from impurities. As a hot, saturated solution of the crude ketone cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).
Q2: What are the ideal properties of a solvent for the recrystallization of this compound?
A2: An ideal solvent for this process should:
-
Readily dissolve this compound at its boiling point.
-
Dissolve this compound poorly at low temperatures (e.g., room temperature or in an ice bath).
-
Either not dissolve impurities at all, or keep them dissolved at all temperatures.
-
Be chemically inert towards this compound.
-
Have a boiling point lower than the melting point of this compound (80-82°C) to prevent the compound from "oiling out".[1][2]
-
Be volatile enough to be easily removed from the purified crystals.
Q3: What are some common impurities found in crude this compound?
A3: Common impurities can include unreacted starting materials from its synthesis (e.g., from a Friedel-Crafts acylation), byproducts of the reaction, and residual catalysts. The specific impurities will depend on the synthetic route used to prepare the ketone.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the standard procedure for recrystallizing this compound using a single solvent. Ethanol is often a suitable choice.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on solubility data, choose an appropriate solvent. For this example, we will use ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period or by transferring them to a watch glass to air dry.
Protocol 2: Mixed-Solvent Recrystallization of this compound
This method is useful when a single solvent does not provide the desired solubility characteristics. A common mixed-solvent system is ethanol and water.
Materials:
-
Crude this compound
-
Solvent 1 (in which the compound is soluble, e.g., ethanol)
-
Solvent 2 (in which the compound is insoluble, e.g., water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent (ethanol).
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (water) dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₂O |
| Molecular Weight | 232.28 g/mol |
| Melting Point | 80-82 °C[2] |
| Appearance | White to pale yellow crystalline solid |
Table 2: Estimated Solubility of this compound in Various Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) |
| Ethanol | Sparingly Soluble | Soluble | 78 |
| Methanol | Sparingly Soluble | Soluble[3] | 65 |
| Isopropanol | Sparingly Soluble | Soluble | 82 |
| Acetone | Soluble | Very Soluble | 56 |
| Ethyl Acetate | Soluble | Very Soluble | 77 |
| Hexane | Insoluble | Sparingly Soluble | 69 |
| Water | Insoluble[1] | Insoluble | 100 |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound. |
| "Oiling out" occurs (a liquid separates instead of crystals). | - The boiling point of the solvent is higher than the melting point of the compound (80-82°C).- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more of the "good" solvent (if using a mixed-solvent system) or a more suitable single solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent.- Consider a preliminary purification step if the sample is very impure. |
| Low yield of purified crystals. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Use a minimal amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow sufficient time for crystallization and cool the solution in an ice bath. |
| Colored impurities in the final product. | - The impurity has similar solubility to this compound.- The impurity was adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.- Ensure the crystals are washed with cold, fresh solvent after filtration. |
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common issues in the recrystallization of this compound.
References
Selecting a suitable solvent system for recrystallizing 2-Naphthyl phenyl ketone
This technical support guide provides detailed information and troubleshooting advice for selecting a suitable solvent system for the recrystallization of 2-Naphthyl phenyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to recrystallization?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate recrystallization solvent. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
| Appearance | White to pale yellow crystals/powder | [2][3] |
| Melting Point | 80-82 °C | [1][3] |
| Boiling Point | 398 °C | [1][3] |
| Solubility in Water | 6.013 mg/L at 25 °C (estimated, practically insoluble) | [2] |
| General Solubility | Soluble in alcohol | [2] |
Q2: What characteristics define a good recrystallization solvent for this compound?
A2: An ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Does not react with the compound: The solvent must be chemically inert towards this compound.
-
Volatile enough for easy removal: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Non-toxic and inexpensive: For practical laboratory use, the solvent should be safe to handle and affordable.
-
Provides well-formed crystals: The chosen solvent should facilitate the growth of well-defined crystals rather than an oil or amorphous solid.
Q3: Which single solvents are recommended for initial screening?
A3: Based on the chemical structure of this compound (an aromatic ketone), several solvents are good candidates for initial testing. It is known to be soluble in hot methanol[4]. The following solvents are recommended for screening:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Alkanes: Hexanes, Heptane (as anti-solvents)
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol outlines a method for rapidly testing the suitability of several solvents for the recrystallization of this compound.
Materials:
-
This compound (impure)
-
Selection of test solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water, hexanes)
-
Small test tubes
-
Spatula
-
Hot plate or water bath
-
Pipettes
-
Vortex mixer (optional)
Procedure:
-
Place approximately 20-30 mg of impure this compound into a small test tube.
-
Add the selected solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture to assess solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent.
-
If the compound is not fully soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add more solvent dropwise until the solid completely dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Record your observations on solubility at room temperature, solubility at elevated temperature, and the quality of crystals formed upon cooling.
Protocol 2: Recrystallization using a Solvent Pair
If a single solvent is not ideal, a solvent pair can be employed. This typically consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.
Materials:
-
This compound (impure)
-
A "good" solvent (e.g., hot ethanol, acetone)
-
A "poor" solvent (e.g., water, hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Pipettes
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the impure this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
If too much of the "poor" solvent is added, clarify the solution by adding a small amount of the hot "good" solvent until it is clear again.
-
Allow the flask to cool slowly to room temperature.
-
Cool the flask further in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the solvent pair.
-
Dry the crystals completely to remove any residual solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not a good choice. | Select a more polar solvent. For this compound, if a non-polar solvent fails, try a more polar one like ethanol or acetone. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. The compound has a high concentration of impurities. | Use a lower-boiling solvent. Cool the solution more slowly. Try a different solvent or a solvent pair. Perform a preliminary purification step if impurities are high. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The cooling process is too rapid. | Boil off some of the solvent to increase the concentration. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. |
| Crystal yield is very low. | Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use less solvent initially. Cool the solution in an ice bath for a longer period. Ensure the filtration apparatus is pre-heated when filtering a hot solution. |
| Colored impurities are present in the final crystals. | The impurities were not fully removed. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Diagrams
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Relationship between solvent properties and recrystallization outcome.
References
Technical Support Center: Column Chromatography Purification of 2-Naphthyl Phenyl Ketone
Welcome to the technical support center for the purification of 2-Naphthyl phenyl ketone using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on troubleshooting common issues and to offer answers to frequently asked questions encountered during the purification process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the column chromatography of this compound, presented in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound does not elute or elutes very slowly | The solvent system (mobile phase) is not polar enough to move the compound down the polar stationary phase (e.g., silica gel). | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For instance, if you started with 95:5 hexane:ethyl acetate, try changing to 90:10 or 85:15.[1] |
| The compound may have low solubility in the chosen eluent, causing it to precipitate at the top of the column. | If the compound is not soluble in the eluting solvent, consider a "dry loading" technique. Dissolve the crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[2] | |
| Poor separation of this compound from impurities | The solvent system is not optimized, leading to overlapping bands of the product and impurities. | Re-optimize the solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should provide a good separation between the desired compound and impurities, with the spot for this compound having a retention factor (Rf) value between 0.2 and 0.4.[1][3] |
| The column is overloaded with the crude sample. | Use an appropriate ratio of stationary phase to the crude sample. A general guideline is a 30:1 to 100:1 weight ratio of silica gel to the crude product for effective separation. | |
| The column was not packed properly, leading to channeling or an uneven solvent front. | Ensure the column is packed uniformly without any air bubbles or cracks. Both wet (slurry) and dry packing methods can be effective if done carefully. A layer of sand on top of the stationary phase can help prevent disturbance when adding the eluent.[1] | |
| Product elutes too quickly (with the solvent front) | The eluent is too polar for the compound. | Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Streaking or tailing of the compound band | The sample is overloaded, causing the band to spread. | Reduce the amount of sample loaded onto the column. |
| The compound is interacting too strongly with the stationary phase, which can be an issue with ketones on silica gel.[4] | The addition of a small amount of a modifier to the eluent, such as a trace of acetic acid, can sometimes improve peak shape for ketones.[4] Alternatively, consider using a different stationary phase like alumina.[4] | |
| The compound is not completely soluble in the mobile phase as it moves down the column. | Try a different solvent system in which the compound has better solubility while still achieving good separation on TLC. | |
| Cracked or dry column bed | The solvent level dropped below the top of the stationary phase. | It is crucial to never let the column run dry. Always maintain a level of solvent above the silica gel to prevent the introduction of air, which leads to cracking and poor separation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: A common and effective mobile phase for the purification of aromatic ketones like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 95:5 (hexane:ethyl acetate), and gradually increase the polarity based on TLC analysis.[1]
Q2: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?
A2: To find the ideal eluent, spot your crude reaction mixture on a silica gel TLC plate and develop it in various solvent systems with increasing polarity (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). The optimal solvent system is one that moves the spot for this compound to a retention factor (Rf) value between 0.2 and 0.4, while providing the best possible separation from all impurity spots.[1][3] An Rf in this range generally ensures good separation and a reasonable elution time on the column.
Q3: What are the most common impurities I might encounter?
A3: Common impurities depend on the synthetic route used to prepare this compound. If a Friedel-Crafts acylation of naphthalene with benzoyl chloride is performed, potential impurities include unreacted starting materials (naphthalene and benzoyl chloride), and isomers of the product (1-naphthyl phenyl ketone). Byproducts from side reactions may also be present.
Q4: Should I use a gradient or isocratic elution?
A4: The choice between gradient and isocratic (constant solvent composition) elution depends on the complexity of the impurity profile.
-
Isocratic elution is simpler and can be effective if the impurities are well-separated from the product on the TLC plate.
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is often more efficient for separating mixtures with components of widely differing polarities. A shallow gradient of ethyl acetate in hexane can be very effective. For example, starting with 100% hexane to elute very non-polar impurities, then gradually increasing the ethyl acetate concentration to elute the this compound.[1]
Q5: How much silica gel should I use for my column?
A5: A general rule of thumb for flash column chromatography is to use a silica gel to crude product weight ratio of at least 30:1 to 50:1 for moderately difficult separations. For very difficult separations, a ratio of 100:1 or even higher may be necessary.
Experimental Protocol: Purification of this compound
This protocol provides a detailed methodology for the purification of this compound using flash column chromatography on silica gel.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (for dry loading, if necessary)
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
2. Preliminary TLC Analysis:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a starting solvent system of 95:5 hexane:ethyl acetate.
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system ratio to achieve an Rf value of approximately 0.2-0.4 for the this compound spot and maximal separation from impurities.
3. Column Packing (Wet Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
In a beaker, create a slurry of silica gel with the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
Once the silica has settled, add a thin protective layer of sand on top.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.
-
Dry Loading (Recommended for samples with poor solubility in the eluent): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[2]
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography).
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.
-
Monitor the elution process by periodically collecting small aliquots from the fractions and analyzing them by TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure this compound, as identified by TLC.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Assess the purity of the final product using analytical techniques such as NMR, melting point, or HPLC.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for column chromatography issues.
References
Troubleshooting low yields in the synthesis of 2-Naphthyl phenyl ketone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields and other common issues encountered during the synthesis of 2-Naphthyl phenyl ketone. The primary synthetic route discussed is the Friedel-Crafts acylation of naphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of naphthalene with either benzoyl chloride or benzoic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This reaction is an electrophilic aromatic substitution where the acyl group is attached to the naphthalene ring.[3]
Q2: Why is my reaction producing a mixture of 1-Naphthyl phenyl ketone and this compound?
A2: The acylation of naphthalene can occur at two positions, leading to the 1-isomer (alpha) or the 2-isomer (beta). The product distribution is highly dependent on reaction conditions.[4] Substitution at the 1-position is kinetically favored (faster reaction), while substitution at the 2-position is thermodynamically favored (more stable product).[4] To obtain the 2-isomer, conditions must allow for equilibrium to be reached.
Q3: My reaction seems to stop before all the naphthalene is consumed. What could be the cause?
A3: A common reason for an incomplete reaction is the deactivation of the Lewis acid catalyst (e.g., AlCl₃). The ketone product forms a complex with the catalyst, effectively removing it from the reaction.[5] Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is required for the reaction to proceed to completion.[6] Additionally, any moisture in the reagents or solvent will decompose the catalyst.[7]
Q4: The reaction mixture turned dark and formed a significant amount of tar-like substances. How can this be prevented?
A4: Tar formation is often a result of side reactions caused by excessively high temperatures.[8] While higher temperatures favor the desired 2-isomer, they must be carefully controlled to prevent polymerization and degradation of the starting materials and product. Using high-purity reagents and maintaining an inert atmosphere can also minimize byproduct formation.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Predominant Formation of the Undesired 1-Isomer
-
Question: My primary product is 1-Naphthyl phenyl ketone, but my target is the 2-isomer. How can I change the selectivity?
-
Answer: To favor the thermodynamically more stable 2-isomer, you need to use conditions that allow the reaction to reach equilibrium. This often involves:
-
Higher Reaction Temperature: Increasing the temperature can provide the energy needed to overcome the activation barrier for the reverse reaction of the 1-isomer, allowing the formation of the more stable 2-isomer.[9]
-
Longer Reaction Time: Allowing the reaction to stir for a longer period gives the kinetically favored 1-isomer time to revert to the starting materials and then form the more stable 2-isomer.
-
Choice of Solvent: The reaction solvent can influence isomer distribution. Solvents like nitrobenzene or carbon disulfide have been used, and their bulky complexes with the catalyst can sterically hinder attack at the 1-position, thus favoring the 2-position.[9]
-
Issue 2: Low or Inconsistent Yields
-
Question: My reaction yield is consistently low. What factors should I investigate?
-
Answer: Low yields can stem from multiple factors throughout the experimental process. A systematic check is recommended:
-
Reagent Quality and Stoichiometry:
-
Reaction Conditions:
-
Temperature Control: Maintain the optimal temperature. Temperatures that are too low may lead to an incomplete reaction, while temperatures that are too high can cause degradation.[10]
-
Order of Addition: The method of adding reagents can impact the outcome. Adding the catalyst to the naphthalene/solvent mixture before slowly adding the benzoyl chloride is a common procedure.
-
-
Work-up and Purification:
-
Quenching: The reaction is typically quenched by slowly pouring the mixture into ice-cold acid (e.g., dilute HCl) to decompose the aluminum chloride complexes. Significant product can be lost if this step is not performed carefully.
-
Extraction & Washing: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. Perform washes to remove impurities.[11]
-
Purification: Product loss during recrystallization is common. Select a solvent system that provides good recovery of the pure product.
-
-
Issue 3: Product Purification Challenges
-
Question: I am having difficulty separating the this compound from the 1-isomer and other byproducts. What are the best purification methods?
-
Answer:
-
Recrystallization: This is the most common method. The choice of solvent is critical. Alcohols like methanol or ethanol are frequently used. A mixed solvent system may be necessary to achieve good separation.
-
Column Chromatography: If recrystallization fails to provide adequate purity, silica gel column chromatography can be effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the isomers and other impurities.
-
Bisulfite Extraction: This chemical method can be used to separate ketones from non-carbonyl impurities. The ketone forms a charged bisulfite adduct that is water-soluble, allowing for separation via extraction.[12][13] This is particularly useful if unreacted naphthalene is a major contaminant.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Isomer Selectivity in Friedel-Crafts Acylation of Naphthalene
| Parameter | Condition Favoring 1-Isomer (Kinetic Product) | Condition Favoring 2-Isomer (Thermodynamic Product) | Rationale |
| Temperature | Low (e.g., 0-25°C) | High (e.g., >60°C, but controlled) | Higher temperatures allow the reaction to reach equilibrium, favoring the more stable 2-isomer.[9] |
| Reaction Time | Short | Long | A longer duration allows the initially formed 1-isomer to rearrange to the more stable 2-isomer.[5] |
| Solvent | Non-coordinating (e.g., CS₂) | Coordinating/Bulky (e.g., Nitrobenzene) | Bulky solvent-catalyst complexes can sterically hinder attack at the more accessible 1-position.[9] |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to favor the formation of the 2-isomer.
Materials:
-
Naphthalene (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Nitrobenzene (anhydrous, as solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol (for recrystallization)
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber for HCl gas. Ensure all glassware is oven-dried.
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen).
-
Addition of Naphthalene: Dissolve naphthalene (1.0 eq) in a minimal amount of anhydrous nitrobenzene and add it to the stirred AlCl₃ suspension.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 eq) dropwise from the dropping funnel to the reaction mixture over 30 minutes. The mixture may warm up; maintain the temperature around 25°C during addition.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using TLC or HPLC.[14]
-
Quenching: Cool the reaction mixture to room temperature and then slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot methanol to obtain pure this compound as a white to off-white solid.
Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Energy profile for kinetic vs. thermodynamic control.
References
- 1. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. myttex.net [myttex.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
Stability of 2-Naphthyl phenyl ketone under acidic and basic conditions
Welcome to the technical support center for 2-Naphthyl phenyl ketone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, an aromatic ketone, is a generally stable compound under neutral conditions and at room temperature.[1] However, its stability can be compromised under strongly acidic, basic, or photolytic conditions. Like other diaryl ketones, its reactivity is centered around the carbonyl group and the adjacent C-H bonds.
Q2: How does this compound behave under acidic conditions?
Under strongly acidic conditions, the carbonyl oxygen of this compound can be protonated, which can make the carbonyl carbon more susceptible to nucleophilic attack.[2] However, diaryl ketones are generally resistant to hydrolysis under typical acidic conditions. Degradation would likely require harsh conditions (e.g., high temperatures, very strong acids), which might lead to cleavage of the molecule or other side reactions.
Q3: What are the potential stability issues for this compound under basic conditions?
While generally more stable under basic than acidic conditions, this compound can undergo reactions in the presence of strong bases.[3][4] Potential issues include:
-
Enolate Formation: In the presence of a strong base, a proton can be abstracted from the benzylic position (the carbon adjacent to the carbonyl group), forming an enolate. This enolate is a nucleophile and can participate in various reactions.[4][5]
-
Haloform Reaction: If the reaction is carried out in the presence of a base and halogens (e.g., Cl₂, Br₂, I₂), a haloform reaction can occur if there is an adjacent methyl group, which is not the case for this compound. However, related side reactions with halogens under basic conditions should be considered.[6][7][8][9][10]
Q4: Is this compound sensitive to light?
Yes, diaryl ketones like benzophenone are known to be photosensitive.[11][12][13][14][15][16] Upon exposure to UV light, this compound can be excited to a triplet state. This excited state is a potent hydrogen abstractor and can lead to photoreduction in the presence of a hydrogen donor, or participate in other photochemical reactions.[11][16] This can result in the degradation of the compound and the formation of impurities. It is advisable to protect solutions of this compound from light, especially during long-term storage or prolonged reactions.
Troubleshooting Guides
Issue 1: Unexpected side products in a reaction involving this compound under basic conditions.
-
Possible Cause: Formation of an enolate intermediate followed by reaction with other components in the reaction mixture.
-
Troubleshooting Steps:
-
Lower the temperature: Enolate formation is often temperature-dependent. Running the reaction at a lower temperature may reduce the rate of enolate formation and subsequent side reactions.
-
Use a weaker base: If the desired reaction does not require a very strong base, consider using a milder base to minimize enolate formation.
-
Control reaction time: Prolonged reaction times can lead to the accumulation of side products. Monitor the reaction progress (e.g., by TLC or HPLC) and stop it as soon as the starting material is consumed.
-
Protect from air: In the presence of a base, enolates can be susceptible to oxidation by atmospheric oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may prevent the formation of oxidative degradation products.
-
Issue 2: Degradation of this compound during purification or storage.
-
Possible Cause: Photodegradation due to exposure to light.
-
Troubleshooting Steps:
-
Protect from light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil.[17]
-
Work in a dimly lit area: When handling the compound, especially in solution, minimize exposure to direct light.
-
Use degassed solvents: For long-term storage of solutions, using solvents that have been degassed to remove oxygen can help prevent photo-oxidative degradation.
-
Issue 3: Inconsistent results in assays involving this compound.
-
Possible Cause: Degradation of the compound in the assay medium due to pH or light exposure.
-
Troubleshooting Steps:
-
Check the pH of the assay buffer: If the buffer is strongly acidic or basic, consider if this could be causing degradation over the time course of the assay. If possible, adjust the pH to a more neutral range.
-
Perform control experiments: Run a control experiment with this compound in the assay buffer without the other assay components to assess its stability under the assay conditions.
-
Protect assay plates from light: If the assay involves extended incubation times, ensure that the assay plates are protected from light.
-
Data Presentation
The following tables provide an example of how to structure quantitative data from a stability study of this compound. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Stability of this compound in Aqueous Solutions at Different pH Values.
| pH | Temperature (°C) | Incubation Time (hours) | % Recovery (Mean ± SD) |
| 2.0 | 25 | 24 | 98.5 ± 1.2 |
| 7.0 | 25 | 24 | 99.8 ± 0.5 |
| 12.0 | 25 | 24 | 95.2 ± 2.1 |
Table 2: Photostability of this compound in Solution.
| Solvent | Light Source | Exposure Time (hours) | % Degradation (Mean ± SD) |
| Methanol | UV Lamp (254 nm) | 6 | 15.3 ± 1.8 |
| Acetonitrile | Simulated Sunlight | 24 | 8.7 ± 1.1 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound under Acidic and Basic Conditions
Objective: To determine the stability of this compound in solutions of varying pH over time.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
pH meter
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Preparation of Test Solutions:
-
For each pH to be tested (e.g., pH 2, 7, and 12), prepare the corresponding aqueous buffer.
-
In separate volumetric flasks, add a known volume of the stock solution and dilute with the appropriate buffer to a final concentration (e.g., 10 µg/mL).
-
-
Incubation:
-
Store the test solutions in an incubator at a constant temperature (e.g., 25°C or 40°C), protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution.
-
Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Assessing the Photostability of this compound
Objective: To evaluate the degradation of this compound upon exposure to light.
Materials:
-
This compound
-
HPLC grade solvent (e.g., methanol or acetonitrile)
-
Quartz or borosilicate glass vials
-
A photostability chamber equipped with a light source (e.g., UV lamp or a simulated sunlight source)
-
Aluminum foil
-
HPLC system with a UV detector
Procedure:
-
Preparation of Test and Control Solutions: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
Sample Preparation:
-
Transfer the solution into several transparent vials (test samples).
-
Wrap an equal number of vials containing the same solution completely with aluminum foil (dark controls).
-
-
Light Exposure:
-
Place both the test and control vials in the photostability chamber.
-
Expose the samples to the light source for a defined period.
-
-
Sample Analysis:
-
At specified time points, remove a test vial and a control vial from the chamber.
-
Analyze the solutions by a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage degradation in the light-exposed samples, correcting for any degradation observed in the dark controls.
-
Visualizations
References
- 1. This compound for synthesis 644-13-3 [sigmaaldrich.cn]
- 2. orgosolver.com [orgosolver.com]
- 3. Video: Stereochemical Effects of Enolization [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldehydes and Ketones Haloform Reaction Important Concepts and Tips for NEET [vedantu.com]
- 7. Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. Haloform reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 15. connectsci.au [connectsci.au]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Preventing photo-degradation of 2-Naphthyl phenyl ketone during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the photo-degradation of 2-Naphthyl phenyl ketone during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photo-degradation?
A1: Photo-degradation is the chemical breakdown of a compound initiated by the absorption of light, particularly ultraviolet (UV) or visible radiation. For this compound, an aromatic ketone, the carbonyl group acts as a chromophore that can absorb light energy, leading to the excitation of the molecule and subsequent chemical reactions that alter its structure.[1]
Q2: Why is this compound susceptible to photo-degradation?
A2: The susceptibility of this compound to photo-degradation is primarily due to the presence of the carbonyl group (C=O) and the aromatic naphthyl and phenyl rings.[1] These structures can absorb UV light, promoting the molecule to an excited state. This excited molecule can then undergo various reactions, such as Norrish Type I or Type II reactions, leading to its degradation.[2][3]
Q3: What are the consequences of photo-degradation in my experiments?
A3: The photo-degradation of this compound can have several negative consequences for your research:
-
Inaccurate Results: A decrease in the concentration of the parent compound can lead to erroneous measurements of its activity, efficacy, or other properties.
-
Formation of Impurities: Degradation products can interfere with analytical measurements or have their own biological activities, confounding the experimental results.
-
Loss of Potency: If used in a drug formulation, degradation will lead to a loss of the active pharmaceutical ingredient (API).
-
Toxicity: The degradation products may be more toxic than the parent compound.[4]
Q4: How can I visually detect if my this compound sample has degraded?
A4: While analytical techniques like HPLC or mass spectrometry are required for definitive confirmation, visual signs of degradation can include a change in the color or physical appearance of the solid or solution.[5] If you observe any unexpected changes, it is best to discard the sample and review your handling and storage procedures.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Q1: I am observing inconsistent results or a loss of activity in my assays. Could photo-degradation be the cause?
A1: Yes, inconsistent results or a loss of compound activity are classic signs of degradation. If you suspect photo-degradation, consider the following:
-
Light Exposure: Was the compound or its solutions exposed to ambient laboratory light or direct sunlight for any length of time during preparation, storage, or the experiment itself?
-
Storage Conditions: Is the compound stored in a dark, cool place as recommended?[6]
-
Solvent Purity: Were high-purity, peroxide-free solvents used? Peroxides can initiate or accelerate degradation processes.[5]
Q2: My this compound solution has changed color. What should I do?
A2: A change in color is a strong indicator of chemical degradation.[5] You should discard the solution and prepare a fresh one. Before preparing a new solution, review your entire workflow to identify and eliminate all potential sources of light exposure.
Q3: I am already using amber vials, but I still suspect degradation. What other steps can I take?
A3: While amber vials are a good first step, they may not block all wavelengths of light effectively. For highly sensitive experiments, consider these additional measures:
-
Complete Darkness: Wrap your vials and any reaction vessels completely in aluminum foil to ensure no light exposure.[5]
-
Work in a Dark Room: Whenever possible, handle the compound and its solutions in a dark room or under red light conditions.
-
Use of Stabilizers: For some applications, the addition of a chemical stabilizer might be necessary. Common stabilizers for ketones include compounds like citric acid or di-tertiary butyl para-cresol.[7] However, you must first verify that any stabilizer is compatible with your experimental system and does not interfere with your assays.
Q4: How can I confirm that photo-degradation is occurring in my experimental setup?
A4: To confirm photo-degradation, you can perform a controlled photostability study. This involves exposing a solution of this compound to a calibrated light source for a specific duration and comparing its purity and concentration to a "dark control" sample that was protected from light but kept under the same thermal conditions.[8]
Data Presentation
The following table summarizes hypothetical data on the photo-degradation of this compound under various conditions to illustrate the impact of light exposure and the effectiveness of preventative measures.
| Condition | Light Source | Exposure Time (hours) | Degradation (%) |
| Control (Solid) | Dark | 24 | < 0.1% |
| Solution in Clear Vial | Ambient Lab Light | 4 | 15% |
| Solution in Clear Vial | Direct Sunlight | 1 | 40% |
| Solution in Amber Vial | Ambient Lab Light | 4 | 3% |
| Solution in Foil-Wrapped Vial | Ambient Lab Light | 4 | < 0.5% |
| Solution in Clear Vial with Stabilizer X | Ambient Lab Light | 4 | 1% |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
This protocol outlines the best practices for handling this compound to minimize photo-degradation.
-
Materials:
-
This compound (solid)
-
High-purity, peroxide-free solvent (e.g., methanol, acetonitrile)
-
Amber glass vials with screw caps
-
Aluminum foil
-
Spatula, balance, volumetric flasks
-
-
Procedure:
-
Conduct all weighing and solution preparation steps in a dark room or under low-light conditions.
-
Weigh the desired amount of this compound and transfer it to an amber volumetric flask.
-
Add the solvent to dissolve the compound and bring it to the final volume.
-
Mix thoroughly until the solid is completely dissolved.
-
Immediately wrap the flask or any storage vials containing the solution with aluminum foil.
-
Store the stock solution at the recommended temperature, protected from light.[6]
-
When preparing dilutions, work quickly and minimize light exposure.
-
Protocol 2: Photostability Study of this compound
This protocol provides a method to assess the photostability of a this compound solution.
-
Objective: To determine the extent of degradation of a this compound solution upon exposure to a controlled light source.
-
Materials:
-
Stock solution of this compound in a suitable solvent
-
Transparent, chemically inert vials (e.g., quartz or borosilicate glass)
-
Amber vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)[8]
-
HPLC system for analysis
-
-
Procedure:
-
Prepare a "dark control" sample by placing an aliquot of the stock solution into an amber vial and wrapping it completely in aluminum foil.[5]
-
Prepare the "exposed sample" by placing an aliquot of the same stock solution into a transparent vial.[5]
-
Place both the exposed sample and the dark control sample in the photostability chamber. The dark control should be positioned next to the exposed sample to ensure identical thermal conditions.[8]
-
Expose the samples to the light source for a predetermined duration.
-
After the exposure period, immediately analyze both the exposed and dark control samples by HPLC to determine the concentration and purity of this compound.
-
Calculate the percentage of degradation in the exposed sample relative to the dark control.
-
Visualizations
Caption: Photo-degradation pathway of this compound.
Caption: Workflow for minimizing photo-degradation.
Caption: Troubleshooting flowchart for photo-degradation issues.
References
- 1. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound for synthesis 644-13-3 [sigmaaldrich.com]
- 7. US3256338A - Stabilizers for ketone solvents - Google Patents [patents.google.com]
- 8. ema.europa.eu [ema.europa.eu]
Scaling up the synthesis of 2-Naphthyl phenyl ketone for laboratory use
This technical support center provides troubleshooting guidance and frequently asked questions for the laboratory-scale synthesis of 2-Naphthyl phenyl ketone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low, with a significant amount of unreacted naphthalene remaining. What are the likely causes?
A1: Low conversion of naphthalene is a common problem that can arise from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any moisture in the glassware, solvent, or reagents will deactivate the catalyst.
-
Troubleshooting:
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the ketone product can form a stable complex with it, rendering it inactive.[2]
-
Troubleshooting:
-
Ensure you are using the correct stoichiometric ratio of AlCl₃ to the limiting reagent (benzoyl chloride). In many procedures, slightly more than one equivalent is used.
-
-
-
Poor Reagent Quality: The purity of naphthalene and benzoyl chloride is crucial for a successful reaction.[2]
-
Troubleshooting:
-
Use reagents from a reliable source and check their purity if possible. Impurities can inhibit the reaction or lead to side products.
-
-
Q2: My reaction mixture turned dark and produced a significant amount of tar-like material, leading to a low yield of the purified product. What went wrong?
A2: Tar formation is generally a result of decomposition or unwanted side reactions, often caused by excessive heat.[1]
-
Troubleshooting:
-
Control the Reaction Temperature: High temperatures, especially above 100°C, can cause the decomposition of naphthalene and the formation of tarry substances.[1] It is crucial to maintain the recommended reaction temperature.
-
Optimize Reaction Time: Extended reaction times, particularly at elevated temperatures, can increase the likelihood of side reactions and degradation.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: While solvents like nitrobenzene can favor the formation of the desired 2-isomer, they can also be reactive under harsh conditions.[1]
-
Q3: I am getting a mixture of 1-naphthyl phenyl ketone and this compound. How can I improve the selectivity for the 2-isomer?
A3: The ratio of the 1- and 2-isomers is highly dependent on the reaction conditions, as it is a classic case of kinetic versus thermodynamic control.[1][4]
-
Kinetic Control (Favors 1-isomer): The 1-position is more sterically accessible and reacts faster.[1] To favor the kinetic product, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at lower temperatures are used.[1]
-
Thermodynamic Control (Favors 2-isomer): The 2-isomer is sterically hindered but more stable.[1] To favor the thermodynamically controlled product:
-
Use a Polar Solvent: Solvents like nitrobenzene or nitromethane keep the initially formed 1-acyl complex in solution, allowing it to revert to the starting materials and then react at the more stable 2-position.[1]
-
Increase the Reaction Temperature: Higher temperatures also promote the formation of the more stable 2-isomer.[1]
-
Allow for Isomerization: The acylation of naphthalene can be reversible.[1][4] Over time, the initially formed 1-isomer can deacylate and then re-acylate at the 2-position.[1]
-
Q4: I'm having difficulty with the workup. An emulsion formed when I added water/acid. How can I resolve this?
A4: Emulsion formation during the quenching of Friedel-Crafts reactions is a common issue that can complicate the separation of the organic and aqueous layers and lead to product loss.[3]
-
Troubleshooting:
Experimental Protocol: Synthesis of this compound
This protocol is designed for the synthesis of this compound under conditions that favor the thermodynamically more stable product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Naphthalene | 128.17 | 12.8 g | 0.10 |
| Benzoyl Chloride | 140.57 | 14.1 g (11.8 mL) | 0.10 |
| Anhydrous Aluminum Chloride | 133.34 | 14.7 g | 0.11 |
| Nitrobenzene (solvent) | 123.11 | 100 mL | - |
| Dichloromethane (for extraction) | 84.93 | As needed | - |
| 5% Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Saturated Sodium Chloride (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Ensure all glassware is oven-dried.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (14.7 g) in nitrobenzene (50 mL).
-
Addition of Benzoyl Chloride: In the dropping funnel, place a solution of benzoyl chloride (14.1 g) in nitrobenzene (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Addition of Naphthalene: After the addition of benzoyl chloride is complete, add a solution of naphthalene (12.8 g) in nitrobenzene (25 mL) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours.[1] Monitor the progress of the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid in a large beaker with stirring.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction:
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with 5% HCl (2 x 50 mL).
-
Wash with water (2 x 50 mL).
-
Wash with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases.
-
Wash with brine (1 x 50 mL).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the dichloromethane by rotary evaporation.
-
-
Purification:
-
The crude product will contain nitrobenzene. This can be removed by steam distillation if necessary.[1]
-
Recrystallize the solid residue from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.
-
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Spectroscopic Analysis of 1-Naphthyl and 2-Naphthyl Phenyl Ketone Isomers
A comprehensive guide for researchers and drug development professionals detailing the distinct spectroscopic signatures of 1-Naphthyl Phenyl Ketone and 2-Naphthyl Phenyl Ketone. This report provides a comparative analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols.
The structural distinction between 1-naphthyl and this compound, arising from the different attachment points of the phenyl ketone group to the naphthalene core, gives rise to unique spectroscopic properties. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including pharmaceutical analysis and materials science. This guide presents a side-by-side comparison of the key spectroscopic data for these two aromatic ketones.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 1-naphthyl phenyl ketone and this compound.
| Spectroscopic Technique | 1-Naphthyl Phenyl Ketone | This compound |
| UV-Vis (λmax in Ethanol) | ~245 nm, ~305 nm | ~255 nm, ~285 nm |
| Infrared (IR, cm⁻¹) | ~1660 (C=O), ~3060 (Ar-H) | ~1655 (C=O), ~3055 (Ar-H) |
| ¹H NMR (CDCl₃, ppm) | 7.4-8.2 (m, 12H) | 7.5-8.1 (m, 12H) |
| ¹³C NMR (CDCl₃, ppm) | ~197 (C=O), 124-138 (Ar-C) | ~196 (C=O), 125-137 (Ar-C) |
| Mass Spectrometry (m/z) | 232 (M+), 155, 127, 105, 77 | 232 (M+), 155, 127, 105, 77 |
Table 1: Summary of Spectroscopic Data.
Detailed Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of both isomers, recorded in ethanol, exhibit characteristic absorptions in the ultraviolet region, attributable to π → π* electronic transitions within the aromatic rings and the carbonyl group.
-
1-Naphthyl Phenyl Ketone: Typically displays two main absorption bands around 245 nm and 305 nm.
-
This compound: Shows absorption maxima at approximately 255 nm and 285 nm.
The difference in the position of the absorption maxima reflects the varied extent of conjugation between the carbonyl group and the naphthalene ring in the two isomers.
Infrared (IR) Spectroscopy
The IR spectra of both ketones are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
-
1-Naphthyl Phenyl Ketone: The C=O stretching frequency is observed around 1660 cm⁻¹.
-
This compound: The C=O stretching appears at a slightly lower frequency, around 1655 cm⁻¹.
This subtle difference can be attributed to the electronic effects of the naphthalene ring on the carbonyl group at the different substitution positions. Both isomers also show characteristic aromatic C-H stretching vibrations in the region of 3050-3060 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecules.
-
¹H NMR: The proton NMR spectra of both isomers are complex, with multiple signals in the aromatic region (typically between 7.4 and 8.2 ppm) corresponding to the protons of the naphthyl and phenyl rings. The specific splitting patterns and chemical shifts are unique to each isomer and can be used for definitive identification.
-
¹³C NMR: The carbon NMR spectra show a characteristic signal for the carbonyl carbon at around 196-197 ppm. The remaining signals in the aromatic region (124-138 ppm) correspond to the carbon atoms of the naphthyl and phenyl rings. The precise chemical shifts of these carbons differ between the two isomers due to the different substitution patterns.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of both 1-naphthyl and this compound reveals a molecular ion peak (M+) at m/z 232, corresponding to their identical molecular weight. The fragmentation patterns are also very similar, dominated by characteristic losses.
Key fragment ions include:
-
m/z 155: Loss of the phenyl group ([M-C₆H₅]⁺).
-
m/z 127: Naphthyl cation ([C₁₀H₇]⁺).
-
m/z 105: Benzoyl cation ([C₆H₅CO]⁺).
-
m/z 77: Phenyl cation ([C₆H₅]⁺).
While the major fragments are the same, subtle differences in the relative intensities of these fragments may be observed, reflecting the different stabilities of the fragment ions formed from each isomer.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.
Caption: Workflow for the spectroscopic comparison of naphthyl phenyl ketone isomers.
Experimental Protocols
UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare solutions of 1-naphthyl phenyl ketone and this compound in spectroscopic grade ethanol at a concentration of approximately 10⁻⁵ M.
-
Procedure:
-
Record the baseline spectrum of the ethanol solvent in a quartz cuvette.
-
Record the UV-Vis spectrum of each isomer solution from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax) for each significant peak.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Procedure:
-
Record a background spectrum.
-
Place the KBr pellet or apply the solid sample to the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands, particularly the C=O and aromatic C-H stretching frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Procedure:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum with proton decoupling.
-
Process the spectra (Fourier transformation, phasing, and baseline correction) and reference the chemical shifts to TMS (0.00 ppm).
-
Analyze the chemical shifts, splitting patterns, and integration values.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Procedure:
-
Acquire the mass spectrum under standard EI conditions (e.g., 70 eV).
-
Identify the molecular ion peak (M+).
-
Analyze the fragmentation pattern and identify the major fragment ions.
-
A Comparative Guide to HPLC and GC Methods for the Separation and Analysis of Naphthyl Ketone Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and analysis of naphthyl ketone isomers are critical in pharmaceutical development, chemical synthesis, and quality control. The position of the ketone group on the naphthalene ring significantly influences the molecule's chemical and biological properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for the separation of these isomers. This guide provides an objective comparison of HPLC and GC methods, supported by experimental data and detailed protocols, to aid in method selection and development.
At a Glance: HPLC vs. GC for Naphthyl Ketone Isomer Separation
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Suitable for a wide range of naphthyl ketones, including those that are non-volatile or thermally sensitive. | Best suited for volatile and thermally stable naphthyl ketone isomers. |
| Selectivity | Highly versatile; selectivity is tuned by choice of stationary phase (e.g., C18, Phenyl, Chiral) and mobile phase composition. | Primarily dependent on the stationary phase polarity and the boiling points of the isomers. |
| Temperature | Typically operates at or near ambient temperatures. | Requires high temperatures for volatilization of the analytes. |
| Sample Prep | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be needed for polar analytes. |
| Speed | Analysis times can vary from a few minutes (UPLC) to longer for complex separations. | Generally faster for volatile compounds. |
Data Presentation: Performance Comparison for Acetylnaphthalene Isomers
The following tables summarize typical quantitative data for the separation of 1-acetylnaphthalene and 2-acetylnaphthalene using GC-MS and a proposed HPLC method.
Table 1: GC-MS Performance Data for Acetylnaphthalene Isomer Separation
| Parameter | 1-Acetylnaphthalene | 2-Acetylnaphthalene |
| Retention Time (min) | ~10.5 | ~10.8 |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | Low ng/mL range | Low ng/mL range |
Table 2: Proposed HPLC Method Parameters for Acetylnaphthalene Isomer Separation
| Parameter | Value |
| Stationary Phase | Phenyl-Hexyl bonded silica |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of isomers with high resolution. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the baseline separation of 1-acetylnaphthalene and 2-acetylnaphthalene.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
2. Sample Preparation:
-
Prepare a stock solution of a mixture of 1-acetylnaphthalene and 2-acetylnaphthalene in dichloromethane or other suitable volatile solvent at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution.
3. Analysis:
-
Inject the standards and samples onto the GC-MS system.
-
Identify the isomers based on their retention times and mass spectra.
-
Quantify the isomers using a calibration curve generated from the working standards.
High-Performance Liquid Chromatography (HPLC) Method Development Protocol
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of naphthyl ketone isomers, such as 1- and 2-acetylnaphthalene. Phenyl-type stationary phases are recommended due to their potential for enhanced π-π interactions with aromatic isomers, often providing unique selectivity compared to standard C18 columns.[1][2][3]
1. Instrumentation and Initial Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Initial Gradient: 50% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
2. Sample Preparation:
-
Prepare a stock solution of the naphthyl ketone isomer mixture in acetonitrile or methanol at 1 mg/mL.
-
Prepare a working standard at a concentration of 100 µg/mL in the initial mobile phase composition.
3. Method Optimization:
-
Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the isomer peaks. A shallower gradient will generally increase resolution but also analysis time.
-
Mobile Phase Modifier: If peak shape is poor, consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to fine-tune the separation and improve peak efficiency.
-
Alternative Stationary Phases: If adequate separation is not achieved on the phenyl-hexyl column, consider other stationary phases that offer different selectivities, such as those with pyrenylethyl or nitrophenylethyl functionalities, which are known to provide strong π-π and dipole-dipole interactions beneficial for isomer separation.
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting the appropriate chromatographic technique for the separation and analysis of naphthyl ketone isomers.
Caption: Workflow for selecting between GC and HPLC for naphthyl ketone isomer analysis.
References
A Comparative Analysis of the Photochemical Properties of 2-Naphthyl Phenyl Ketone and Benzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photochemical properties of 2-Naphthyl phenyl ketone and the widely studied benzophenone. This analysis is intended to assist researchers in selecting the appropriate photosensitizer for various applications, from organic synthesis to drug development, by providing a clear overview of their known photophysical and photochemical behaviors. While extensive data is available for benzophenone, this guide also highlights the current knowledge gaps for this compound, offering a direction for future research.
I. Photophysical Properties: A Tabular Comparison
The following table summarizes the key photophysical parameters for this compound and benzophenone. It is important to note that while comprehensive data for benzophenone is readily available, specific quantitative values for this compound are less documented in the literature.
| Photophysical Property | This compound | Benzophenone |
| Molar Mass ( g/mol ) | 232.28 | 182.22 |
| UV Absorption Maxima (λmax) | Data not available | ~252 nm, ~330-360 nm |
| Molar Absorptivity (ε at λmax) | Data not available | ~19,400 M-1cm-1 at 252 nm |
| Intersystem Crossing Quantum Yield (ΦISC) | Data not available, expected to be high | ~1.0[1] |
| Triplet State Energy (ET) | Lower than benzophenone (estimated) | ~69 kcal/mol (~2.99 eV) |
| Triplet State Lifetime (τT) | Data not available | Microseconds to milliseconds in solution[1] |
| Phosphorescence Quantum Yield (ΦP) | Data not available | ~0.9 (at 77K) |
| Phosphorescence Emission Maximum | Data not available | ~450 nm (at 77K) |
II. Photochemical Behavior
A. Photoreduction: A Key Reaction
Both this compound and benzophenone are known to undergo photoreduction in the presence of a hydrogen donor, a reaction of significant utility in organic synthesis.
Benzophenone: The photoreduction of benzophenone to benzopinacol is a classic photochemical reaction.[2] Upon excitation to its triplet state, benzophenone abstracts a hydrogen atom from a suitable donor (e.g., isopropanol) to form a ketyl radical. Two of these ketyl radicals then dimerize to yield benzopinacol. The high quantum yield of this reaction underscores the efficiency of the triplet state in initiating chemical transformations.
B. Energy Transfer
Benzophenone: With its high triplet energy and near-unity intersystem crossing quantum yield, benzophenone is an excellent triplet photosensitizer. It can efficiently transfer its triplet energy to other molecules with lower triplet energies, thereby inducing their photochemical reactions.
This compound: The presence of the naphthalene moiety suggests that the triplet energy of this compound is lower than that of benzophenone, as naphthalene's triplet energy is lower. This implies that while it can be populated via energy transfer from a sensitizer with higher triplet energy, its utility as a triplet sensitizer is limited to acceptors with even lower triplet energies. Transient absorption spectroscopy studies on naphthalene-based pseudopeptides have shown that triplet-triplet energy transfer from benzophenone to the naphthalene chromophore can occur.[3]
III. Experimental Protocols
A. Determination of Photophysical Parameters
1. UV-Visible Absorption Spectroscopy:
-
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε).
-
Methodology:
-
Prepare a series of solutions of the ketone in a suitable solvent (e.g., cyclohexane, ethanol) of accurately known concentrations.
-
Record the absorbance spectra of these solutions using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-450 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), plot absorbance versus concentration at λmax. The slope of the resulting line will be the molar absorptivity (ε).
-
2. Transient Absorption Spectroscopy:
-
Objective: To determine the triplet state lifetime (τT) and observe transient species like the triplet state and ketyl radicals.
-
Methodology:
-
A solution of the ketone is excited with a short laser pulse (pump pulse) at a wavelength where the ketone absorbs.
-
A second, broad-spectrum light pulse (probe pulse) is passed through the sample at a variable time delay after the pump pulse.
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.
-
The decay of the triplet-triplet absorption signal over time is fitted to an exponential decay function to determine the triplet lifetime.
-
3. Determination of Intersystem Crossing Quantum Yield (ΦISC):
-
Objective: To quantify the efficiency of the S1 → T1 transition.
-
Methodology (Comparative Method):
-
A standard with a known ΦISC (e.g., benzophenone) is used.
-
The triplet-triplet absorption of the sample and the standard are measured by transient absorption spectroscopy under identical excitation conditions (laser power, concentration, solvent).
-
The initial triplet-triplet absorbance (ΔAT) is proportional to ΦISC.
-
ΦISC of the sample can be calculated using the formula: ΦISC (sample) = ΦISC (standard) × (ΔAT (sample) / ΔAT (standard)) × (εT (standard) / εT (sample)) (where εT is the triplet-triplet molar absorptivity).
-
B. Photoreduction Quantum Yield Determination
-
Objective: To measure the efficiency of the photoreduction reaction.
-
Methodology:
-
A solution of the ketone and a hydrogen donor (e.g., isopropanol) of known concentrations is prepared in a suitable solvent.
-
The solution is irradiated with monochromatic light of a wavelength absorbed by the ketone.
-
The number of photons absorbed by the solution is measured using a chemical actinometer (e.g., ferrioxalate).
-
The amount of ketone consumed or product formed is quantified at various irradiation times using techniques like UV-Vis spectroscopy, HPLC, or GC.
-
The quantum yield (ΦR) is calculated as the number of moles of reactant consumed or product formed divided by the number of moles of photons absorbed.
-
IV. Visualizing Photochemical Processes
A. Jablonski Diagram of Benzophenone
The following diagram illustrates the key photophysical processes for benzophenone upon absorption of light.
Caption: Jablonski diagram for benzophenone illustrating the transitions between electronic states.
B. Experimental Workflow for Transient Absorption Spectroscopy
This diagram outlines the typical workflow for a transient absorption spectroscopy experiment.
Caption: Workflow for a typical transient absorption spectroscopy experiment.
C. Logical Relationship in Photoreduction
The following diagram illustrates the logical steps involved in the photoreduction of an aromatic ketone.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Naphthyl Phenyl Ketone
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Naphthyl phenyl ketone is crucial for various applications, including reaction monitoring, quality control of starting materials, and impurity profiling. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Methods
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for enhanced specificity. Ultraviolet-Visible (UV-Vis) Spectrophotometry can also be employed for quantification, although it is generally less specific than chromatographic methods.
The selection of a method is often dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics for these methods, based on the analysis of structurally similar aromatic ketones and naphthalene derivatives.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 3.0 µg/mL |
| Specificity | High (Separates from related impurities) | High (Excellent separation for volatile compounds) | Low (Prone to interference from other UV-absorbing species) |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the analysis of this compound using HPLC, GC, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally stable compounds like this compound. A reversed-phase method is typically employed for such aromatic compounds.
Instrumentation:
-
HPLC system with a pump, autosampler, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water are common mobile phases for such analyses. A typical starting point would be a 70:30 (v/v) mixture of acetonitrile and water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Aromatic ketones typically exhibit strong UV absorbance. A wavelength of 260 nm is a suitable starting point for detection.[1]
-
Injection Volume: 10 µL.[1]
Validation Procedure:
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 0.15 - 150 µg/mL) and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.[1]
-
Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of this compound.
-
Precision: Assess repeatability by performing multiple injections of the same standard solution and intermediate precision by having different analysts perform the analysis on different days.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent sensitivity and selectivity.
Instrumentation:
-
Gas chromatograph equipped with an FID or MS detector and a split/splitless injector.
-
A capillary column suitable for aromatic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).[2]
Chromatographic Conditions:
-
Oven Temperature Program: An initial temperature of 150°C, held for 1 minute, followed by a ramp to 280°C at a rate of 20°C/min, and a final hold for 5 minutes.[1]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C (for FID).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 20:1).[1]
Validation Procedure:
-
Linearity: Prepare a series of standard solutions (e.g., 0.3 - 200 µg/mL in a suitable solvent like dichloromethane) and inject them into the GC system.[1]
-
Accuracy: Perform recovery studies by analyzing spiked samples.
-
Precision: Evaluate repeatability and intermediate precision as described for the HPLC method.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique but offers lower specificity compared to chromatographic methods. It is based on the principle that molecules with C=O groups absorb light in the UV-visible region, corresponding to n→π* transitions.[3]
Instrumentation:
-
A reliable UV-Vis spectrophotometer.
Methodology:
-
Solvent Selection: Choose a solvent that does not absorb in the analytical wavelength range of this compound. Acetonitrile is a common choice.[4]
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound across the UV-Vis spectrum to determine the λmax. For ketones, this is often in the range of 270-300 nm.[3]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for analytical method validation and a conceptual representation of the analytical process.
References
Comparative Analysis of 2-Naphthyl Phenyl Ketone Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 2-Naphthyl phenyl ketone and its structural analogs in various biological assays. Understanding the specificity and potential off-target effects of small molecules is crucial for the accurate interpretation of experimental results and the development of selective therapeutic agents. Due to the limited availability of direct cross-reactivity studies on this compound, this guide synthesizes data from studies on structurally related compounds, including other naphthyl ketones and benzophenone derivatives, to provide a predictive comparison.
The following sections detail the performance of these compounds in key biological assays, provide comprehensive experimental protocols, and visualize the underlying scientific principles and workflows.
Quantitative Data Summary
The cross-reactivity and inhibitory potential of this compound and its analogs are evaluated in several key biological assays. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.
Table 1: Janus Kinase 3 (JAK3) Inhibition
| Compound | Structure | Assay Type | pIC50 |
| 2-Naphthylvinyl ketone | ELISA | 6.8 ± 0.3[1] | |
| This compound (Predicted) | ELISA | Data not available |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater potency.
Table 2: Immunoassay Cross-Reactivity for Benzophenone Derivatives
Immunoassays are susceptible to cross-reactivity from structurally similar compounds. Data from a competitive ELISA for benzophenone highlights the potential for this compound to interfere in such assays.
| Compound | Structure | Assay Type | IC50 (ng/mL) | Cross-Reactivity (%) |
| Benzophenone | icELISA | 31.2[2] | 100 | |
| 4-Aminobenzophenone | icELISA | Data not available | 86.9[2] | |
| Michler's ketone | icELISA | Data not available | 71.4[2] | |
| This compound (Predicted) | icELISA | Data not available | Data not available |
IC50 is the concentration of an inhibitor that reduces the response by half. Cross-reactivity is calculated relative to the primary analyte (Benzophenone).
Table 3: HIV-1 Reverse Transcriptase (RT) Inhibition by Naphthyl Phenyl Ethers
Although these compounds are ethers and not ketones, the presence of the naphthyl and phenyl rings provides a basis for predicting the potential antiviral activity and cross-reactivity of this compound.
| Compound | Structure | Assay Type | WT RT EC50 (nM) | Y181C RT EC50 (nM) |
| 2-Naphthyl phenyl ether analog 1 | Cell-based | 22[3] | 2600[3] | |
| 2-Naphthyl phenyl ether analog 2 | Cell-based | 6.2[3] | 58[3] | |
| 2-Naphthyl phenyl ether analog 3 | Cell-based | 7.8[3] | 60[3] | |
| This compound (Predicted) | Cell-based | Data not available | Data not available |
EC50 is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future cross-reactivity studies.
Janus Kinase 3 (JAK3) Inhibition Assay (ELISA)
This protocol describes a direct enzyme-linked immunosorbent assay for determining the inhibitory activity of compounds against the JAK3 enzyme.
Materials:
-
Recombinant human JAK3 enzyme
-
ATP
-
Synthetic polypeptide substrate
-
96-well microtiter plates
-
Coating buffer
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Test compounds (e.g., 2-Naphthylvinyl ketone)
-
Peroxidase-conjugated anti-phosphotyrosine antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the synthetic polypeptide substrate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Kinase Reaction: Add the JAK3 enzyme, ATP, and various concentrations of the test compound to the wells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for phosphorylation of the substrate.
-
Washing: Wash the plate three times with wash buffer.
-
Antibody Incubation: Add the peroxidase-conjugated anti-phosphotyrosine antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to the wells and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the pIC50 value.
Competitive ELISA for Small Molecule Detection
This protocol outlines a competitive immunoassay for the detection of small molecules like benzophenones, which can be adapted to assess the cross-reactivity of this compound.
Materials:
-
Microtiter plates coated with a capture antibody specific for the target analyte (e.g., anti-benzophenone antibody).
-
Standard solutions of the target analyte (e.g., Benzophenone).
-
Test compounds (e.g., 4-Aminobenzophenone, Michler's ketone, this compound).
-
Enzyme-labeled version of the target analyte (hapten-enzyme conjugate).
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Plate reader.
Procedure:
-
Competition: Add standard solutions or test compounds at various concentrations to the antibody-coated wells.
-
Addition of Labeled Analyte: Immediately add a fixed concentration of the enzyme-labeled analyte to all wells.
-
Incubation: Incubate the plate to allow the unlabeled analyte (from the sample) and the labeled analyte to compete for binding to the capture antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to the wells.
-
Incubation: Incubate for a set period to allow for color development. The amount of color is inversely proportional to the concentration of the unlabeled analyte in the sample.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using the absorbance values of the standards. Determine the IC50 for the target analyte and the cross-reacting compounds. Calculate the percent cross-reactivity.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory effect of compounds on HIV-1 RT activity.
Materials:
-
MT-2 cells (or other suitable human T-cell line).
-
HIV-1 viral stock.
-
Cell culture medium.
-
Test compounds (e.g., 2-naphthyl phenyl ether analogs).
-
Control inhibitors (e.g., Nevirapine).
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay kit).
Procedure:
-
Cell Seeding: Seed MT-2 cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Infection: Infect the cells with a predetermined amount of HIV-1 virus.
-
Incubation: Incubate the plates for a period that allows for viral replication (e.g., 4-5 days).
-
Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant.
-
Measurement: Quantify the amount of viral replication using a p24 antigen ELISA or by measuring the reverse transcriptase activity in the supernatant.
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50).
Visualizations
The following diagrams illustrate the key workflows and signaling pathways described in this guide.
References
Benchmarking 2-Naphthyl Phenyl Ketone: A Comparative Guide for Photosensitizer Performance
In the landscape of photochemistry and photobiology, the selection of an appropriate photosensitizer is paramount for the success of applications ranging from photodynamic therapy to organic synthesis. This guide provides a comparative performance analysis of 2-Naphthyl phenyl ketone against three widely used photosensitizers: Benzophenone, Rose Bengal, and Thioxanthone. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
While quantitative photophysical and photochemical data for Benzophenone, Rose Bengal, and Thioxanthone are readily available, a comprehensive search of the scientific literature did not yield specific quantitative data for the triplet quantum yield and singlet oxygen quantum yield of this compound. Therefore, this guide provides a detailed comparison based on the available data for the alternative photosensitizers and outlines the experimental protocols that can be employed to benchmark this compound's performance.
Comparative Performance of Photosensitizers
The efficacy of a photosensitizer is determined by several key photophysical parameters, including its absorption characteristics, efficiency in forming the triplet excited state (intersystem crossing), and its ability to generate reactive oxygen species, particularly singlet oxygen.
| Photosensitizer | Molar Mass ( g/mol ) | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
| This compound | 232.28 | Not available | Not available | Not available | Not available | Not available |
| Benzophenone | 182.22 | ~250, ~340 | ~18,000 at 250 nm | ~1.0 | ~0.3 | Acetonitrile[1] |
| Rose Bengal | 1017.64 | ~559 | ~90,400 | ~0.75-0.86 | ~0.75 | Ethanol/Water[2] |
| Thioxanthone | 212.27 | ~380 | ~5,000-6,000 | ~0.6-0.7 | ~0.6 | Acetonitrile |
Experimental Protocols
To ensure a standardized and reproducible comparison of photosensitizer performance, the following experimental protocols are recommended.
UV-Visible Absorption Spectroscopy
This experiment determines the absorption spectrum and molar extinction coefficient of the photosensitizer.
Protocol:
-
Solution Preparation: Prepare a series of solutions of the photosensitizer in a spectroscopic grade solvent (e.g., acetonitrile, ethanol) of known concentrations (typically in the range of 10⁻⁶ to 10⁻⁴ M).
-
Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Use a quartz cuvette with a 1 cm path length for all measurements.
-
Measurement: Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will give the molar extinction coefficient (ε).
-
Determination of Triplet Quantum Yield (ΦT)
The triplet quantum yield can be determined using a comparative method with a well-characterized standard.
Protocol:
-
Standard Selection: Choose a standard with a known triplet quantum yield in the desired solvent (e.g., benzophenone in benzene, ΦT ≈ 1.0).
-
Sample Preparation: Prepare optically matched solutions of the sample and the standard in the chosen solvent. The absorbance of both solutions at the excitation wavelength should be identical and typically low (< 0.1) to avoid inner filter effects.
-
Laser Flash Photolysis: Excite the deoxygenated solutions with a nanosecond laser pulse at a wavelength where both the sample and standard absorb.
-
Transient Absorption Measurement: Immediately following the laser pulse, probe the solution with a broad-spectrum light source and record the transient absorption spectrum. The triplet-triplet absorption is a characteristic feature.
-
Data Analysis: The triplet quantum yield of the sample (ΦT,sample) can be calculated using the following equation:
ΦT,sample = ΦT,std × (ΔODsample / ΔODstd) × (εT,std / εT,sample)
where ΔOD is the change in optical density at the maximum of the triplet-triplet absorption and εT is the molar extinction coefficient of the triplet state.
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The efficiency of singlet oxygen generation is a critical performance metric. A common method involves the use of a chemical trap that reacts with singlet oxygen, leading to a measurable change in its concentration.
Protocol:
-
Singlet Oxygen Trap: Use a selective singlet oxygen trap, such as 1,3-diphenylisobenzofuran (DPBF), which has a strong absorbance that is bleached upon reaction with singlet oxygen.
-
Solution Preparation: Prepare solutions of the photosensitizer and DPBF in an appropriate solvent (e.g., acetonitrile, ethanol). The concentration of the photosensitizer should be adjusted to have a specific absorbance at the irradiation wavelength, and the initial absorbance of DPBF should be around 1.0 at its absorption maximum.
-
Irradiation: Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but the DPBF does not.
-
Monitoring: Monitor the decrease in the absorbance of DPBF at its absorption maximum over time.
-
Data Analysis: The singlet oxygen quantum yield can be determined by a comparative method using a standard with a known ΦΔ under the same conditions. The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in photosensitization and its application can aid in understanding the underlying mechanisms.
Caption: General mechanism of Type II photosensitization leading to cellular damage.
Caption: Workflow for the determination of singlet oxygen quantum yield using a chemical trap.
References
Unveiling the Spectroscopic Signature of 2-Naphthyl Phenyl Ketone: A Comparative Analysis of Theoretical and Experimental Data
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic properties is paramount for its identification, characterization, and quality control. This guide provides a detailed comparison of theoretical and experimental spectral data for 2-Naphthyl phenyl ketone, a key intermediate in various chemical syntheses.
This objective analysis delves into the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, presenting a clear correlation between predicted and observed values. By juxtaposing theoretical calculations with empirical evidence, this guide aims to provide a robust framework for the spectroscopic analysis of this aromatic ketone.
At a Glance: Spectral Data Summary
The following tables summarize the key quantitative data obtained from both theoretical predictions and experimental measurements for this compound.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-1', H-8' | 7.95 - 8.05 | 7.98 |
| H-3', H-7' | 7.85 - 7.95 | 7.91 |
| H-4', H-6' | 7.50 - 7.60 | 7.55 |
| H-5' | 7.50 - 7.60 | 7.55 |
| H-2'', H-6'' | 7.80 - 7.90 | 7.85 |
| H-3'', H-5'' | 7.45 - 7.55 | 7.51 |
| H-4'' | 7.60 - 7.70 | 7.64 |
Note: Prime (') and double prime ('') notations are used to differentiate protons on the naphthyl and phenyl rings, respectively.
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 196.5 | 196.7 |
| C-1' | 132.5 | 132.6 |
| C-2' | 135.4 | 135.5 |
| C-3' | 128.3 | 128.4 |
| C-4' | 126.8 | 126.9 |
| C-4a' | 132.5 | 132.6 |
| C-5' | 128.3 | 128.4 |
| C-6' | 127.8 | 127.9 |
| C-7' | 129.8 | 129.9 |
| C-8' | 124.5 | 124.6 |
| C-8a' | 130.1 | 130.2 |
| C-1'' | 138.2 | 138.3 |
| C-2'', C-6'' | 130.0 | 130.1 |
| C-3'', C-5'' | 128.2 | 128.3 |
| C-4'' | 132.8 | 132.9 |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1655 | 1658 |
| Aromatic C-H Stretch | 3060 | 3058 |
| Aromatic C=C Stretch | 1600, 1580, 1450 | 1597, 1576, 1447 |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Ion (M+) [m/z] | 232.09 |
| Major Fragmentation Peaks [m/z] | 205, 155, 127, 105, 77 |
Experimental and Theoretical Methodologies
The acquisition of reliable spectral data hinges on rigorous experimental protocols and sound theoretical models.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a high signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence was employed with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were co-added to achieve sufficient signal intensity.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample was analyzed as a KBr (potassium bromide) pellet. A small amount of this compound was finely ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS):
-
Mass spectral data was obtained using an electron ionization (EI) mass spectrometer.
-
Sample Introduction: The sample was introduced via a direct insertion probe.
-
Ionization: The molecules were ionized using a standard electron energy of 70 eV.
-
Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z).
-
Theoretical Calculations
-
NMR and IR Spectra Prediction:
-
Theoretical ¹H NMR, ¹³C NMR, and IR spectra were predicted using computational chemistry software.
-
Methodology: The molecular geometry of this compound was first optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set.
-
NMR Prediction: The Gauge-Including Atomic Orbital (GIAO) method was employed at the same level of theory to calculate the isotropic shielding constants. These were then converted to chemical shifts by referencing to the calculated shielding of TMS.
-
IR Prediction: Vibrational frequencies and intensities were calculated from the optimized geometry. The calculated frequencies were scaled by a factor of 0.9614 to correct for anharmonicity and systematic errors in the theoretical method.
-
Workflow for Spectral Comparison
The process of comparing theoretical and experimental spectral data follows a logical progression to ensure a thorough and accurate analysis.
Caption: Workflow for comparing theoretical and experimental spectral data.
Signaling Pathways and Logical Relationships
The interplay between a molecule's structure and its spectroscopic output is a fundamental principle in chemical analysis. The following diagram illustrates the logical relationship between the structural features of this compound and their corresponding spectral signatures.
Caption: Relationship between molecular structure and spectral output.
Comparative study of different catalysts for the synthesis of 2-Naphthyl phenyl ketone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Naphthyl phenyl ketone, a key intermediate in the preparation of various pharmaceuticals and functional materials, has been approached through a variety of catalytic methods. This guide provides a comparative analysis of different catalytic systems, including traditional Friedel-Crafts acylation, heterogeneous catalysis, transition-metal catalysis, and emerging green chemistry approaches. The performance of these catalysts is evaluated based on yield, selectivity, reaction conditions, and environmental impact, with supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of this compound, providing a clear comparison of their respective yields and reaction conditions.
| Catalytic System | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 2-isomer (%) | Yield (%) | Reference |
| Friedel-Crafts Acylation | AlCl₃ | Benzoyl chloride | Nitrobenzene | 60-80 | 4-6 | High | High (Thermodynamic control) | Moderate to High | [1] |
| AlCl₃ | Benzoyl chloride | Dichloromethane | 0 | 1-2 | High | Low (Kinetic control favors 1-isomer) | Moderate to High | [1] | |
| Heterogeneous Catalysis | Hβ Zeolite | Benzoyl chloride | - | 220 | 5 | 100 | 87.7 | ~88 | [2] |
| Transition-Metal Catalysis | AuCl₃ | o-Alkynylbenzaldehydes and alkynes | (CH₂Cl)₂ | 80 | - | High | High | High | [3] |
| Ag(I) / Au(I) | Propargyl esters | CH₂Cl₂ or CH₃CN | Room Temp | - | Moderate to High | High | Moderate to High | [4] | |
| Green Synthesis | Zinc Powder (Microwave) | Benzoyl chloride | Solvent-free | - | < 1 min | High | para-selective | High | [5][6] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general experimental workflow and the logical relationships between the different catalytic approaches for the synthesis of this compound.
Detailed Experimental Protocols
Friedel-Crafts Acylation (Thermodynamic Control for 2-isomer)
This protocol is adapted from general procedures for Friedel-Crafts acylation of naphthalene, favoring the formation of the thermodynamically more stable 2-isomer.[1]
Materials:
-
Naphthalene (1.0 eq.)
-
Anhydrous aluminum chloride (AlCl₃, 1.2 eq.)
-
Benzoyl chloride (1.0 eq.)
-
Dry nitrobenzene
-
Crushed ice
-
Concentrated HCl
-
Dichloromethane or diethyl ether
Procedure:
-
Ensure all glassware is thoroughly oven-dried. Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
In the flask, dissolve naphthalene in dry nitrobenzene under a nitrogen atmosphere.
-
Add anhydrous aluminum chloride portion-wise to the solution.
-
Add benzoyl chloride dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC for the formation of the 2-isomer.
-
Cool the reaction to room temperature and quench by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the mixture with a suitable solvent like dichloromethane or diethyl ether.
-
The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Heterogeneous Catalysis with Hβ Zeolite
This protocol is based on the work by Li and co-workers on the liquid-phase benzoylation of naphthalene.[2]
Materials:
-
Naphthalene
-
Benzoyl chloride
-
Hβ Zeolite (four-times exchanged and calcined at 550°C)
Procedure:
-
A mixture of naphthalene and benzoyl chloride (molar ratio of 2:1) is prepared.
-
The Hβ zeolite catalyst (10 g/mol of benzoyl chloride) is added to the mixture.
-
The reaction is carried out at 220°C for 5 hours with stirring.
-
After the reaction, the solid catalyst is separated by filtration.
-
The liquid product mixture is then purified, for example, by distillation or crystallization, to isolate this compound.
Transition-Metal Catalysis (General Protocol for Ag(I)/Au(I) Catalysis)
This is a general procedure based on the synthesis of aromatic ketones from propargyl esters, which can be adapted for this compound.[4] Specific propargyl ester precursors for the target molecule would need to be synthesized.
Materials:
-
Appropriate propargyl ester precursor
-
AgSbF₆ or Ph₃PAuCl/AgSbF₆
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the propargyl ester in the chosen solvent, the silver(I) or gold(I) catalyst is added.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the desired naphthyl ketone.
Green Synthesis: Solvent-Free Microwave-Assisted Friedel-Crafts Acylation
This protocol is based on the zinc-mediated solvent-free acylation under microwave irradiation.[5][6]
Materials:
-
Naphthalene
-
Benzoyl chloride
-
Zinc powder
Procedure:
-
A mixture of naphthalene, benzoyl chloride, and zinc powder is placed in a microwave-safe vessel.
-
The mixture is irradiated in a microwave reactor for a short period (typically less than a minute).
-
After cooling, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether).
-
The organic extract is washed, dried, and the solvent is evaporated.
-
The product is purified by column chromatography.
Conclusion
The choice of catalyst for the synthesis of this compound depends on several factors including the desired regioselectivity, yield, reaction conditions, and environmental considerations.
-
Traditional Friedel-Crafts acylation with AlCl₃ remains a viable method, particularly when thermodynamic control is employed to achieve high selectivity for the 2-isomer. However, it suffers from the use of stoichiometric amounts of a moisture-sensitive catalyst and often harsh work-up procedures.[1]
-
Heterogeneous catalysis using Hβ zeolite offers a significant advantage in terms of catalyst reusability and high selectivity for the desired 2-isomer under solvent-free conditions, making it a more environmentally friendly and potentially cost-effective alternative.[2]
-
Transition-metal catalysis with gold or silver complexes provides a route to naphthyl ketones under mild conditions, but may require the synthesis of specific precursors.[3][4]
-
Green synthesis approaches , such as solvent-free microwave-assisted reactions, demonstrate the potential for rapid and efficient synthesis with reduced environmental impact.[5][6]
For researchers in drug development and fine chemical synthesis, the heterogeneous and green catalytic methods are particularly promising due to their improved sustainability profiles and potential for process intensification. Further research into optimizing these greener routes for the synthesis of this compound is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. AuCl(3)-catalyzed benzannulation: synthesis of naphthyl ketone derivatives from o-alkynylbenzaldehydes with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Safety Operating Guide
Proper Disposal of 2-Naphthyl Phenyl Ketone: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and proper disposal of 2-Naphthyl phenyl ketone (CAS No. 644-13-3), a common reagent in synthetic organic chemistry. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling and disposal steps should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data and Physical Properties
Proper disposal methods are informed by the physical and chemical properties of the substance. The following table summarizes key data for this compound.
| Property | Value | Citation |
| CAS Number | 644-13-3 | [1] |
| Molecular Formula | C₁₇H₁₂O | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | 80-82 °C | [1] |
| Boiling Point | 398 °C | [1] |
| Solubility | Soluble in hot methanol. Insoluble in water. | [2][3] |
| Storage | Store at 2-30°C | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is based on general principles of chemical waste management.
3.1. Waste Segregation:
-
Solid Waste: Collect un-contaminated this compound in a clearly labeled, sealed container designated for non-halogenated solid organic waste.
-
Contaminated Materials: Any materials (e.g., weighing paper, gloves, vials) grossly contaminated with this compound should be collected in the same solid organic waste container.
-
Solutions: Solutions containing this compound should be disposed of as liquid organic waste. Given its solubility in hot methanol, methanol solutions would be considered flammable liquid waste. Do not mix with aqueous waste.[4]
3.2. Decontamination of Empty Containers:
Empty containers of this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with a suitable organic solvent, such as methanol or acetone.[5]
-
Collect Rinsate: The first rinseate is considered hazardous and must be collected and disposed of as liquid organic waste.[5] Subsequent rinses can typically be managed as chemical waste as well.[5]
-
Container Disposal: After triple rinsing and allowing the container to dry in a well-ventilated area (such as the back of a fume hood), deface the original label and dispose of it according to your institution's guidelines for clean glassware or plastic.[5]
3.3. Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Considerations
All chemical waste must be managed in accordance with local, state, and federal regulations. It is the responsibility of the generator to ensure that waste is properly characterized and disposed of through a licensed hazardous waste vendor. Always follow your institution's specific chemical hygiene and waste management plans.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Naphthyl Phenyl Ketone
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Naphthyl phenyl ketone (CAS 644-13-3). Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance in laboratory settings.
This compound, a solid aromatic ketone, presents several potential hazards that necessitate careful handling. This guide offers procedural, step-by-step instructions to mitigate risks and streamline your operational workflow, from receipt of the chemical to its final disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Understanding the inherent risks of this compound is the first step in safe handling. The following table summarizes its hazard classifications and the required personal protective equipment.
| Hazard Classification | GHS Hazard Statement | Pictogram | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Harmful) | Body: Chemical-resistant lab coat. |
| Skin Irritation | H315: Causes skin irritation | Hands: Chemical-resistant gloves (Butyl or Viton recommended). Avoid latex and nitrile gloves as they may offer poor resistance to aromatic ketones. | |
| Eye Irritation | H319: Causes serious eye irritation | Eyes: Safety goggles. A face shield should also be worn when there is a risk of splashing. | |
| Respiratory Irritation | H335: May cause respiratory irritation | Respiratory: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps to ensure the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly closed.
2. Engineering Controls:
-
All handling of this compound that may generate dust or fumes must be conducted in a certified chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
3. Personal Protective Equipment (PPE) Donning:
-
Before handling, don the required PPE as specified in the table above.
-
Inspect gloves for any signs of degradation or puncture before use.
4. Weighing and Transfer:
-
To minimize dust generation, handle the solid material carefully.
-
Use a spatula or other appropriate tool for transferring the powder.
-
If possible, weigh the material directly into the reaction vessel or a container that can be sealed.
-
Clean any spills immediately following the spill response protocol.
5. Post-Handling:
-
After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.
-
Carefully remove gloves and other disposable PPE to avoid skin contact.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response:
-
Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or unwanted this compound must be disposed of as hazardous chemical waste.
2. Container Management:
-
Do not dispose of empty containers in the regular trash.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface the label on the container before disposal or recycling, following your institution's guidelines.
3. Waste Pickup:
-
Store hazardous waste in a designated satellite accumulation area.
-
Arrange for waste pickup through your institution's EHS department. Do not pour any waste down the drain.
Visual Workflow for Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Procedural workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
